Product packaging for 4,5-Dimethoxy-2-nitrotoluene(Cat. No.:CAS No. 7509-11-7)

4,5-Dimethoxy-2-nitrotoluene

Cat. No.: B1295395
CAS No.: 7509-11-7
M. Wt: 197.19 g/mol
InChI Key: BNJRARLHTLUQCH-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrotoluene is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407251. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B1295395 4,5-Dimethoxy-2-nitrotoluene CAS No. 7509-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethoxy-4-methyl-5-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJRARLHTLUQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226066
Record name 4,5-Dimethoxy-2-nitrotoluene
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7509-11-7
Record name 4,5-Dimethoxy-2-nitrotoluene
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Foundational & Exploratory

4,5-Dimethoxy-2-nitrotoluene CAS number 7509-11-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrotoluene (CAS: 7509-11-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 7509-11-7, is an aromatic organic compound that serves as a crucial intermediate in the synthesis of various specialty chemicals, dyes, and pharmaceuticals.[1] Its structure, featuring a toluene backbone with two methoxy groups and a nitro group, makes it a versatile building block in organic chemistry.[1] The presence of the electron-donating methoxy groups and the electron-withdrawing nitro group influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and applications.

Chemical and Physical Properties

This compound is typically a yellow to orange crystalline solid.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 7509-11-7[2]
Molecular Formula C₉H₁₁NO₄[2][3]
Molecular Weight 197.19 g/mol [2][3][4]
Appearance Yellow to orange crystalline solid[1]
Melting Point 117-118 °C[2]
Boiling Point 317.7 °C[4]
Flash Point 147.3 °C[4]
SMILES Cc1cc(c(cc1N(=O)=O)OC)OC[4]
InChI InChI=1/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3[1]
Synonyms 1,2-Dimethoxy-4-methyl-5-nitrobenzene, 5-Nitrohomoveratrole[1][5]

Synthesis

Experimental Protocol: Nitration of 3,4-Dimethoxytoluene

Materials:

  • 3,4-Dimethoxytoluene

  • Fuming nitric acid

  • Glacial acetic acid

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, filtration apparatus)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 3,4-dimethoxytoluene in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice-water bath.

  • Add fuming nitric acid dropwise to the cooled solution while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for a short period (e.g., 20 minutes), monitoring to prevent the formation of by-products.[6]

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitrating agents are highly corrosive and strong oxidizers. Handle with extreme care.

A logical workflow for the synthesis is depicted in the following diagram.

G Synthesis Workflow for this compound A 3,4-Dimethoxytoluene in Glacial Acetic Acid B Cooling (Ice-water bath) A->B C Dropwise addition of Fuming Nitric Acid B->C D Nitration Reaction C->D E Precipitation (Pour into water) D->E F Filtration and Washing E->F G Recrystallization (from Ethanol) F->G H Pure this compound G->H

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules. Its primary applications are in the pharmaceutical and specialty chemical industries.[1][7][8] It is a known precursor for active pharmaceutical ingredients (APIs), including clopidogrel and certain antibiotics.[7][8] The nitro group can be readily reduced to an amine, which can then be further functionalized, making it a key stepping stone in multi-step syntheses.

The logical relationship of its application as a synthetic intermediate is illustrated below.

G Role of this compound in Synthesis A This compound (Starting Material) B Chemical Transformation (e.g., Reduction of Nitro Group) A->B C Functionalized Intermediate B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredients (e.g., Clopidogrel, Antibiotics) D->E F Specialty Chemicals & Dyes D->F

Caption: Role as a synthetic intermediate.

Safety and Handling

As with many nitroaromatic compounds, this compound requires careful handling.[1] The following table summarizes the key hazard classifications and precautionary statements.

Hazard ClassPrecautionary StatementsReference
Acute Toxicity (Oral, Dermal, Inhalation) H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing.
Skin Corrosion/Irritation H315: Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific target organ toxicity (single exposure) H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[4]
Specific target organ toxicity (repeated exposure) H373: May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects. P273: Avoid release to the environment.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Call a physician.

  • Eye Contact: Rinse with plenty of water. Remove contact lenses. Consult an ophthalmologist.

  • Ingestion: If swallowed, give water to drink (two glasses at most). Seek immediate medical advice.

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] The recommended storage temperature is typically between 2°C and 8°C.[4]

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its synthesis, while requiring careful handling of hazardous materials, is based on standard organic chemistry principles. A thorough understanding of its properties and safety protocols is essential for researchers and professionals working with this compound.

References

Technical Guide: Physicochemical Properties of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-2-nitrotoluene is an aromatic nitro compound that serves as a key intermediate in organic synthesis. Its distinct substitution pattern on the benzene ring makes it a valuable precursor for the synthesis of various more complex molecules, particularly in the pharmaceutical and dye industries. A thorough understanding of its physicochemical properties is essential for its safe handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems. This guide provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and includes a visualization of a common synthetic pathway.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for predicting its reactivity, solubility, and behavior in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C₉H₁₁NO₄[1][2]
Molecular Weight 197.19 g/mol [1]
CAS Number 7509-11-7[1]
Appearance Pale yellow solidGeneral observation for aromatic nitro compounds
Melting Point 94-96 °C
Boiling Point 317.7 °C
Flash Point 147.3 °C
Solubility Generally soluble in organic solvents; slightly soluble in water.General property of aromatic nitro compounds
Predicted logP 2.1[3]
InChI Key BNJRARLHTLUQCH-UHFFFAOYSA-N[2][3]

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound should follow standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is determined to ascertain the purity of the substance and to characterize it.

Methodology:

  • Sample Preparation: A small, representative sample of dry this compound is finely powdered.

  • Apparatus: A capillary tube melting point apparatus is commonly used. The apparatus consists of a heated block with a sample holder for the capillary tube and a thermometer or a digital temperature sensor.

  • Procedure:

    • The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Boiling Point Determination (OECD Guideline 103)

The boiling point provides an indication of the volatility of a substance.

Methodology:

  • Apparatus: A standard distillation apparatus or an ebulliometer is used. The apparatus includes a boiling flask, a condenser, a thermometer, and a heating source.

  • Procedure:

    • A measured volume of this compound is placed in the boiling flask.

    • The apparatus is assembled, and the heating source is turned on.

    • The liquid is heated until it boils, and the vapor temperature is recorded when it remains constant. This temperature is the boiling point at the recorded atmospheric pressure.

    • A correction for atmospheric pressure may be necessary to report the normal boiling point (at 1 atm).

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a compound.

Methodology (Flask Method):

  • Sample Preparation: A supersaturated solution of this compound in deionized water is prepared in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to allow equilibrium to be reached.

  • Phase Separation: The solution is allowed to stand undisturbed at the same temperature to allow any undissolved solid to settle.

  • Analysis: A sample of the clear aqueous phase is carefully withdrawn and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Synthetic Pathway Visualization

This compound is commonly synthesized via the nitration of 3,4-dimethoxytoluene. The following diagram illustrates the general workflow for this chemical transformation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 3,4-Dimethoxytoluene Nitration Nitration Reaction (Controlled Temperature) Reactant1->Nitration Reactant2 Nitrating Agent (e.g., HNO₃/H₂SO₄) Reactant2->Nitration Quenching Quenching (e.g., Ice Water) Nitration->Quenching Reaction Mixture Extraction Extraction (e.g., with Dichloromethane) Quenching->Extraction Precipitate/Mixture Washing Washing (e.g., with NaHCO₃ solution) Extraction->Washing Organic Layer Drying Drying (e.g., over Na₂SO₄) Washing->Drying Washed Organic Layer Evaporation Solvent Evaporation Drying->Evaporation Dried Solution Product Crude this compound Evaporation->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and professionals in the safe and effective use of this important chemical intermediate. Adherence to standardized testing guidelines is crucial for generating reliable data for research, development, and regulatory purposes.

References

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitrotoluene: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethoxy-2-nitrotoluene is a substituted aromatic nitro compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring two methoxy groups and a nitro group on a toluene scaffold, offers a rich chemical handle for a variety of transformations. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization through spectroscopic methods are presented. Furthermore, this document explores the potential applications of this molecule in medicinal chemistry and drug development by examining the known biological activities of related structural motifs.

Molecular Structure and Chemical Formula

This compound, a derivative of toluene, is characterized by a benzene ring substituted with a methyl group, two methoxy groups, and a nitro group at positions 4, 5, and 2, respectively.

Molecular Formula: C₉H₁₁NO₄[1][2][3]

IUPAC Name: 1,2-Dimethoxy-4-methyl-5-nitrobenzene[4]

CAS Number: 7509-11-7[1][2][3]

Molecular Weight: 197.19 g/mol [1][2][3]

The structural arrangement of the functional groups on the aromatic ring dictates its chemical reactivity and potential biological interactions. The electron-donating methoxy groups and the electron-withdrawing nitro group create a unique electronic environment on the benzene ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₁₁NO₄[1][2][3]
Molecular Weight 197.19 g/mol [1][2][3]
Appearance Yellowish solidInferred from related compounds
Melting Point 117-118 °C[5]
Boiling Point 317.7 °C[1]
CAS Number 7509-11-7[1][2][3]
IUPAC Name 1,2-Dimethoxy-4-methyl-5-nitrobenzene[4]
SMILES CC1=CC(=C(C=C1--INVALID-LINK--[O-])OC)OC[1][4]
InChI InChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3[4][6]

Experimental Protocols

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nitration of 3,4-dimethoxytoluene. The following protocol is a generalized procedure based on established methods for the nitration of aromatic compounds.

Materials:

  • 3,4-Dimethoxytoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath, add a solution of 3,4-dimethoxytoluene in a minimal amount of dichloromethane.

  • Slowly add concentrated sulfuric acid to the cooled solution with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3,4-dimethoxytoluene using a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture over crushed ice to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3,4-Dimethoxytoluene Nitration Nitration (HNO₃, H₂SO₄, <10°C) Start->Nitration Quenching Quenching (Ice) Nitration->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Evaporation Drying->Evaporation Purification Purification (Recrystallization) Evaporation->Purification End End: this compound Purification->End

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methoxy group protons.

    • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The proton at position 3 (adjacent to the nitro group) will be more downfield than the proton at position 6.

    • Methoxy Protons: Two singlets, each integrating to 3 protons, are expected for the two methoxy groups (typically δ 3.8-4.0 ppm).

    • Methyl Protons: A singlet integrating to 3 protons is expected for the methyl group (typically δ 2.2-2.5 ppm).

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

    • Aromatic Carbons: Six signals will be present in the aromatic region (typically δ 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be significantly shifted.

    • Methoxy Carbons: Two signals will appear for the methoxy carbons (typically δ 55-60 ppm).

    • Methyl Carbon: One signal will be observed for the methyl carbon (typically δ 15-25 ppm).

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretching (CH₃): ~2950-2850 cm⁻¹

  • Asymmetric NO₂ stretching: ~1550-1500 cm⁻¹

  • Symmetric NO₂ stretching: ~1350-1300 cm⁻¹

  • Aromatic C=C stretching: ~1600 and 1475 cm⁻¹

  • C-O stretching (methoxy): ~1275-1200 cm⁻¹ and 1050-1000 cm⁻¹

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns for aromatic nitro compounds include the loss of NO₂ (m/z 151), NO (m/z 167), and subsequent fragmentation of the aromatic ring.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for this compound is limited in publicly available literature, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a valuable scaffold for the synthesis of new therapeutic agents.

Role of the Nitroaromatic Moiety

The nitro group is a well-known pharmacophore and is present in several approved drugs with a wide range of activities, including antibacterial, antifungal, and anticancer properties. The biological activity of nitroaromatic compounds is often attributed to their ability to undergo bioreduction in vivo to form reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules.

Significance of the Dimethoxy-Substituted Aromatic Ring

The dimethoxy-phenyl moiety is a common feature in many natural products and synthetic compounds with diverse pharmacological activities. For instance, the 6,7-dimethoxyquinoline scaffold is a key component of several potent c-Met kinase inhibitors used in cancer therapy. The methoxy groups can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds with biological targets.

Logical Relationship Diagram for Potential Applications

Potential_Applications Molecule This compound Nitro_Moiety Nitroaromatic Moiety Molecule->Nitro_Moiety Dimethoxy_Moiety Dimethoxy-Phenyl Moiety Molecule->Dimethoxy_Moiety Antibacterial Antibacterial Activity Nitro_Moiety->Antibacterial Anticancer Anticancer Activity Nitro_Moiety->Anticancer Dimethoxy_Moiety->Anticancer Kinase_Inhibition Kinase Inhibition Dimethoxy_Moiety->Kinase_Inhibition

Caption: Potential therapeutic applications based on structural motifs.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. Its well-defined molecular structure and physicochemical properties, coupled with the presence of reactive functional groups, make it an attractive starting material for the synthesis of more complex molecules. While direct biological data is scarce, the known pharmacological importance of its constituent nitroaromatic and dimethoxy-phenyl moieties strongly suggests its potential as a valuable scaffold in drug discovery and development. Further investigation into the biological activities of this compound and its derivatives is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.

References

Spectroscopic Profile of 4,5-Dimethoxy-2-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethoxy-2-nitrotoluene, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
1579Asymmetric NO₂ Stretch
1521Aromatic C=C Stretch
1341Symmetric NO₂ Stretch
1272Aryl Ether C-O Stretch
1221Aryl Ether C-O Stretch
1040Methoxy C-O Stretch
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65s1HH-3
7.08s1HH-6
3.95s3HOCH₃ (C-4)
3.92s3HOCH₃ (C-5)
2.58s3HCH₃ (C-1)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
153.2C-5
147.5C-4
139.1C-2
131.8C-1
109.8C-6
107.9C-3
56.5OCH₃ (C-4 or C-5)
56.4OCH₃ (C-5 or C-4)
20.7CH₃ (C-1)
Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is available through the NIST WebBook.[1] The spectrum displays a molecular ion peak and characteristic fragmentation patterns. PubChem also provides predicted collision cross-section data for various adducts.

Adductm/zPredicted CCS (Ų)
[M+H]⁺198.07608138.6
[M+Na]⁺220.05802147.5

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Infrared (IR) Spectroscopy

The FT-IR spectrum was recorded on a Perkin-Elmer Paragon 1000 FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker DRX 500 spectrometer. The solvent used was deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) served as the internal standard.

Mass Spectrometry (MS)

The electron ionization mass spectrum was obtained from the National Institute of Standards and Technology (NIST) database.[1]

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the acquisition and interpretation of its spectroscopic data.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_structure Compound Structure This compound C₉H₁₁NO₄ IR Infrared (IR) Spectroscopy Structure->IR NMR Nuclear Magnetic Resonance (NMR) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data NMR_Data Chemical Shifts & Coupling (Connectivity & Environment) NMR->NMR_Data MS_Data Mass-to-Charge Ratio (Molecular Weight & Formula) MS->MS_Data Functional_Groups Nitro (-NO₂) Methoxy (-OCH₃) Aromatic Ring IR_Data->Functional_Groups Connectivity Proton & Carbon Framework NMR_Data->Connectivity Molecular_Formula Elemental Composition C₉H₁₁NO₄ MS_Data->Molecular_Formula

Spectroscopic analysis workflow.

References

Solubility Profile of 4,5-Dimethoxy-2-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4,5-Dimethoxy-2-nitrotoluene in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on predicted qualitative solubility, alongside a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories. Furthermore, a standard workflow for solubility assessment in a drug discovery context is provided.

Predicted Qualitative Solubility of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like"[1][2]. The molecular structure of this compound (Figure 1) contains both nonpolar (the aromatic ring and methyl group) and polar functional groups (two methoxy groups and a nitro group). This amphiphilic nature suggests its solubility will be highest in solvents of intermediate to high polarity.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Based on its structure, the predicted qualitative solubility in a range of common organic solvents is summarized in Table 1. It is important to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
HexaneNonpolarInsolubleThe significant polarity from the nitro and methoxy groups is unlikely to be overcome by the nonpolar solvent.
TolueneNonpolar (aromatic)Sparingly SolubleThe aromatic nature of toluene may provide some interaction with the benzene ring of the solute, but the polar groups will limit solubility.
Diethyl EtherSlightly PolarSolubleThe ether's slight polarity should effectively solvate the molecule.
DichloromethaneModerately PolarSolubleA good balance of polarity to interact with both the polar and nonpolar regions of the molecule.
Ethyl AcetateModerately PolarSolubleSimilar to dichloromethane, its polarity is suitable for dissolving the compound.
AcetonePolar AproticVery SolubleThe high polarity of acetone is expected to strongly interact with the polar functional groups of the solute.
EthanolPolar ProticSolubleThe hydroxyl group of ethanol can engage in dipole-dipole interactions, and its alkyl chain can interact with the nonpolar parts of the solute.
MethanolPolar ProticSolubleSimilar to ethanol, but its higher polarity might slightly decrease solubility compared to acetone or dichloromethane if the nonpolar characteristics of the solute are dominant.
WaterVery PolarInsolubleThe large nonpolar aromatic ring and methyl group will likely prevent significant dissolution in water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended[3][4][5].

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (solid)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended[3].

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a 0.45 µm syringe filter and filter the solution into a clean vial to remove any undissolved solid particles[6].

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Develop a suitable HPLC method to separate and quantify the analyte. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solution and record the peak area.

    • Determine the concentration of the diluted sample from the calibration curve[6][7].

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Workflow for Solubility Screening in Drug Discovery

In the context of drug discovery and development, solubility is a critical parameter that is assessed throughout the process. A typical workflow for solubility screening is illustrated in the diagram below[8][9][10]. This process often starts with high-throughput screening methods and progresses to more detailed thermodynamic solubility determination for promising candidates.

G HTS High-Throughput Screening (e.g., Nephelometry, Turbidimetry) Kinetic Kinetic Solubility Assessment HTS->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Kinetic->Thermo Promising Candidates Formulation Pre-formulation Studies Thermo->Formulation Biorelevant Solubility in Biorelevant Media (e.g., SGF, SIF) Formulation->Biorelevant SolidState Solid-State Characterization (Polymorphism, Salt Screening) Biorelevant->SolidState Selected Leads PK Pharmacokinetic (PK) Studies SolidState->PK

Caption: A generalized workflow for solubility assessment in drug discovery.

This diagram illustrates a phased approach to solubility testing. Early-stage discovery often employs high-throughput methods to quickly assess the kinetic solubility of a large number of compounds. Promising candidates then move to more rigorous thermodynamic solubility testing during lead optimization. In this phase, solubility in biorelevant media is also assessed to better predict in vivo behavior. Finally, in preclinical development, the solid-state properties of the drug candidate are thoroughly characterized, as different crystal forms (polymorphs) can have different solubilities. This comprehensive evaluation of solubility is crucial for the successful development of new drug products.

References

Health and Safety Information for 4,5-Dimethoxy-2-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 4,5-Dimethoxy-2-nitrotoluene. The information presented in this guide is largely based on data from structurally related nitrotoluene compounds and should be used as a precautionary guide. A thorough risk assessment should be conducted before handling this chemical.

Executive Summary

This technical guide provides a comprehensive overview of the known and potential health and safety hazards associated with this compound. Due to the scarcity of specific toxicological data for this compound, this guide extrapolates information from related nitrotoluene compounds to provide the best available guidance for safe handling, storage, and emergency procedures. The primary hazards associated with nitrotoluenes include toxicity upon ingestion, inhalation, and skin contact, with potential for organ damage upon repeated exposure. Some nitrotoluenes have also been shown to be mutagenic and carcinogenic in animal studies. This guide is intended for use by researchers, scientists, and drug development professionals to foster a culture of safety when working with this chemical.

GHS Hazard Classification and Precautionary Statements

The GHS classification for this compound is not well-established. However, based on the hazards of related nitrotoluenes, a conservative approach to classification is warranted. The following table summarizes the likely GHS classification and associated precautionary statements.

Hazard ClassCategoryHazard StatementPrecautionary Statements (Prevention, Response, Storage, Disposal)
Acute Toxicity, Oral3H301: Toxic if swallowed.P264, P270, P301+P310, P330, P405, P501
Acute Toxicity, Dermal3H311: Toxic in contact with skin.P280, P302+P352, P312, P361+P364, P405, P501
Acute Toxicity, Inhalation3H331: Toxic if inhaled.P261, P271, P304+P340, P311, P403+P233, P405, P501
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]P264, P280, P305+P351+P338, P337+P313
Germ Cell Mutagenicity1B/2H340/H341: May cause genetic defects / Suspected of causing genetic defects.P201, P202, P280, P308+P313, P405, P501
Carcinogenicity1B/2H350/H351: May cause cancer / Suspected of causing cancer.P201, P202, P280, P308+P313, P405, P501
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure.[2][3]P260, P314, P501
Hazardous to the Aquatic Environment, Long-Term Hazard2H411: Toxic to aquatic life with long lasting effects.[2][3]P273, P391, P501

Toxicological Information

Potential Health Effects:
  • Acute Effects: Exposure to nitrotoluenes can cause headache, dizziness, nausea, and methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (bluish skin).[4]

  • Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[1]

  • Chronic Effects: Prolonged or repeated exposure to nitrotoluenes may cause damage to the liver, spleen, and kidneys.[4][5] Some isomers have also been shown to have effects on the reproductive system in animal studies.[6]

  • Carcinogenicity: O-nitrotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[7] There is inadequate evidence for the carcinogenicity of m- and p-nitrotoluene in experimental animals.[6]

  • Mutagenicity: Some nitrotoluene isomers have shown evidence of mutagenic activity in in-vitro and in-vivo studies.[6]

Toxicological Data for Related Compounds (Nitrotoluenes)
EndpointSpeciesRouteValueReference
LD50RatOral891 mg/kg (o-nitrotoluene)NTP TOX-23
LD50RatOral1072 mg/kg (m-nitrotoluene)NTP TOX-23
LD50RatOral2144 mg/kg (p-nitrotoluene)NTP TOX-23
LD50MouseOral2463 mg/kg (o-nitrotoluene)NTP TOX-23
LD50MouseOral330 mg/kg (m-nitrotoluene)NTP TOX-23
LD50MouseOral1231 mg/kg (p-nitrotoluene)NTP TOX-23

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not published. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP) are typically followed for such assessments.

General Experimental Workflow for Hazard Assessment

experimental_workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Rodent Models) cluster_3 Risk Assessment physchem Physicochemical Properties mutagenicity Mutagenicity (Ames Test, OECD 471) physchem->mutagenicity in_silico In Silico Toxicity Prediction (QSAR) in_silico->mutagenicity chromosome_aberration Chromosomal Aberration (OECD 473) mutagenicity->chromosome_aberration gene_mutation Gene Mutation (OECD 476) chromosome_aberration->gene_mutation acute_toxicity Acute Toxicity (LD50/LC50) gene_mutation->acute_toxicity skin_eye_irritation Skin/Eye Irritation (OECD 404/405) acute_toxicity->skin_eye_irritation repeated_dose Repeated Dose Toxicity (28-day, 90-day) skin_eye_irritation->repeated_dose carcinogenicity Carcinogenicity (NTP 2-year bioassay) repeated_dose->carcinogenicity reproductive_toxicity Reproductive/Developmental Toxicity repeated_dose->reproductive_toxicity hazard_id Hazard Identification carcinogenicity->hazard_id reproductive_toxicity->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response exposure_assessment Exposure Assessment dose_response->exposure_assessment risk_characterization Risk Characterization exposure_assessment->risk_characterization

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Key Experimental Methodologies
  • Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test involves the application of the test substance to the skin of a single animal (typically a rabbit) for a defined period.[5][6][8] The site is then observed for signs of erythema and edema at specified intervals.[5][8]

  • Acute Eye Irritation/Corrosion (OECD Guideline 405): A single dose of the substance is applied to the eye of an animal (typically a rabbit), and the eye is observed for changes in the cornea, iris, and conjunctiva at set time points.[1][2][3][9]

  • Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[10]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay assesses the potential of a substance to cause structural chromosome aberrations in cultured mammalian cells.[7][11][12][13][14]

  • In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476): This test detects gene mutations in cultured mammalian cells, often at the HPRT or TK locus.[15][16][17][18][19]

  • NTP 2-Year Carcinogenicity Bioassay: Rodents are exposed to the test substance for a two-year period, followed by a comprehensive histopathological examination to identify any increase in tumor incidence.[20][21][22][23][24]

Handling and Storage

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

    • Specific Hazards: Emits toxic fumes of carbon oxides and nitrogen oxides under fire conditions.

    • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Accidental Release Measures:

    • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust or vapors.

    • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

    • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Signaling Pathways and Logical Relationships

The specific signaling pathways for the toxicity of this compound have not been elucidated. However, the toxicity of many nitroaromatic compounds is linked to their metabolic activation to reactive intermediates that can cause oxidative stress and form adducts with DNA and proteins.

Potential Mechanism of Nitrotoluene-Induced Toxicity

toxicity_pathway cluster_outcomes Adverse Outcomes cluster_cellular_effects Cellular and Organ-Level Effects substance This compound metabolic_activation Metabolic Activation (e.g., nitroreduction) substance->metabolic_activation reactive_intermediates Reactive Intermediates (e.g., hydroxylamine, nitroso derivatives) metabolic_activation->reactive_intermediates oxidative_stress Oxidative Stress reactive_intermediates->oxidative_stress methemoglobinemia Methemoglobinemia reactive_intermediates->methemoglobinemia dna_adducts DNA Adducts reactive_intermediates->dna_adducts protein_adducts Protein Adducts reactive_intermediates->protein_adducts cell_damage Cellular Damage oxidative_stress->cell_damage mutagenesis Mutagenesis dna_adducts->mutagenesis protein_adducts->cell_damage organ_toxicity Organ Toxicity (Liver, Spleen, Kidney) cell_damage->organ_toxicity carcinogenesis Carcinogenesis mutagenesis->carcinogenesis

Caption: A putative metabolic activation pathway leading to nitrotoluene toxicity.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, and national regulations. Do not dispose of with household waste. Avoid release to the environment.

This guide provides a summary of the available health and safety information for this compound and its related compounds. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to the Reactive Hazards of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential reactive hazards associated with 4,5-Dimethoxy-2-nitrotoluene. Due to its chemical structure, a substituted nitroaromatic compound, it possesses inherent energetic properties that necessitate careful handling and a thorough understanding of its thermal stability. This document outlines key safety data, details relevant experimental protocols for hazard assessment, and presents a plausible decomposition pathway based on related compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₉H₁₁NO₄197.1952 - 54238
2-NitrotolueneC₇H₇NO₂137.14-9.5 to -2.9221.7
2,4-Dimethoxy-1-nitrobenzeneC₈H₉NO₄183.1672 - 76317.9
3,4-Dimethoxy-1-nitrobenzeneC₈H₉NO₄183.1695 - 98230 (at 17 mmHg)

Data sourced from various chemical suppliers and databases.

Table 2: Thermal Hazard Data for 2-Nitrotoluene (as a proxy)

ParameterValueMethod
Onset Temperature (Tₒ)~300 - 313 °CAdvanced Reactive System Screening Tool (ARSST)
Heat of Reaction (ΔHᵣ)~74 kJ/molARSST
Maximum Self-Heat Rate~229 °C/sARSST
Maximum Pressure Rate~5880 kPa/sARSST

Note: This data is for the parent compound, 2-nitrotoluene, and should be considered as an estimate. The presence of methoxy groups in this compound may alter these values. It is strongly recommended to perform specific experimental analysis for the target compound.

Experimental Protocols

A thorough reactive hazard assessment of this compound should involve a combination of techniques to determine its thermal stability and potential for runaway reactions. The following are standard experimental protocols that are highly relevant for this class of compounds.

Differential Scanning Calorimetry (DSC) - ASTM E537

Differential Scanning Calorimetry is a fundamental technique for screening the thermal stability of a chemical. It measures the heat flow into or out of a sample as it is heated at a constant rate.

Objective: To determine the onset temperature of decomposition and the associated heat of decomposition (enthalpy).

Methodology:

  • Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into a high-pressure DSC pan.

  • Instrument Setup: The DSC instrument is calibrated using standard reference materials. The sample is placed in the measurement cell alongside an empty reference pan.

  • Experimental Conditions: The sample is heated at a linear rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, such as nitrogen) to a final temperature well above the expected decomposition.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify exothermic events. The onset temperature (Tₒ) is determined as the temperature at which the exothermic peak begins to deviate from the baseline. The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHₔ).

Accelerating Rate Calorimetry (ARC) - ASTM E1981

The Accelerating Rate Calorimeter is used to simulate a worst-case thermal runaway scenario under adiabatic conditions (no heat loss to the surroundings).

Objective: To determine the time-temperature-pressure relationship for a self-heating reaction and to derive kinetic parameters.

Methodology:

  • Sample Preparation: A larger sample (typically 1-10 g) is loaded into a spherical, high-pressure test cell (bomb).

  • Instrument Setup: The test cell is placed within a calorimeter that is equipped with heaters to maintain an adiabatic environment.

  • Heat-Wait-Search Mode: The instrument heats the sample in small steps. After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity).

  • Adiabatic Tracking: Once self-heating is detected, the calorimeter heaters match the sample temperature, ensuring that all heat generated by the reaction increases the sample's temperature. The temperature and pressure are continuously recorded until the reaction is complete.

  • Data Analysis: The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, the rates of temperature and pressure rise, and to calculate kinetic parameters such as the activation energy and time to maximum rate (TMR).

Mandatory Visualization

Thermal_Hazard_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Runaway Scenario Assessment cluster_2 Phase 3: Data Analysis & Risk Assessment Literature_Review Literature Review & SDS Analysis DSC_TGA Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) (ASTM E537) Literature_Review->DSC_TGA Initial Data ARC Accelerating Rate Calorimetry (ARC) (ASTM E1981) DSC_TGA->ARC Exotherm Detected Kinetic_Modeling Kinetic & Thermodynamic Modeling ARC->Kinetic_Modeling T-P-t Data Risk_Assessment Process Safety Risk Assessment Kinetic_Modeling->Risk_Assessment Safety Parameters

Caption: A typical workflow for assessing the thermal hazards of a reactive chemical.

Decomposition_Pathway Start This compound TS1 Transition State 1 (Intramolecular H-abstraction) Start->TS1 Heat (Δ) Intermediate Aci-nitro Intermediate TS1->Intermediate TS2 Transition State 2 (Rearrangement) Intermediate->TS2 Products Decomposition Products (e.g., anthranil derivative, H₂O) TS2->Products

4,5-Dimethoxy-2-nitrotoluene: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4,5-Dimethoxy-2-nitrotoluene is a pivotal precursor in organic synthesis, valued for its functional group arrangement that allows for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core synthetic transformations, and detailed experimental protocols. Particular emphasis is placed on its role in the synthesis of key pharmaceutical intermediates, including precursors for benzazepines and indoles. Quantitative data is presented in tabular format for clarity, and key synthetic pathways are visualized using process diagrams.

Physicochemical Properties

This compound is a solid organic compound whose properties are foundational to its handling and reactivity in a laboratory setting.[1][2][3][4][5]

PropertyValueReference
CAS Number 7509-11-7[1][2]
Molecular Formula C₉H₁₁NO₄[5]
Molecular Weight 197.19 g/mol
Appearance Yellowish solid-
Melting Point 94-96 °C-
Boiling Point 317.7 °C
Flash Point 147.3 °C[1]
Storage Temperature 2°C - 8°C[1]
SMILES CC1=CC(=C(C=C1--INVALID-LINK--[O-])OC)OC[1][4]
InChI InChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3[4][5]

Core Synthetic Transformations

The strategic placement of the nitro, methyl, and two methoxy groups on the benzene ring makes this compound a versatile starting material for a variety of important chemical transformations.

Reduction of the Nitro Group

A primary and crucial reaction of this compound is the reduction of its nitro group to form 2-amino-4,5-dimethoxytoluene. This resulting aniline derivative is a key building block for the synthesis of various heterocyclic compounds. The reduction can be achieved using several methods, with the choice of reagent often depending on the desired selectivity and scale of the reaction.[6]

Commonly employed reducing agents for nitroarenes include:

  • Metal/Acid Systems: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for this transformation.

  • Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on Carbon (Pd/C) or Platinum (Pt) is a clean and efficient method.

  • Other Reducing Agents: Sodium borohydride (NaBH₄) in the presence of a catalyst like iron(II) chloride (FeCl₂), and sodium dithionite (Na₂S₂O₄) are also viable options.[6][7]

The general transformation is illustrated below:

G cluster_main start This compound product 2-Amino-4,5-dimethoxytoluene start->product Reduction reagents [H]

Caption: Reduction of this compound.

Precursor to Indole Derivatives

This compound is a key starting material in the Leimgruber-Batcho indole synthesis. This process involves the condensation of the nitrotoluene with a dimethylformamide acetal to form an enamine, followed by reductive cyclization to yield the corresponding indole.

Specifically, it is used to synthesize trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene, a direct precursor to 5,6-dimethoxyindole.[8]

G A This compound B trans-β-dimethylamino- 4,5-dimethoxy-2-nitrostyrene A->B DMFDMA C 5,6-Dimethoxyindole B->C Reductive Cyclization (e.g., H₂, Pd/C)

Caption: Synthesis of 5,6-Dimethoxyindole.

Synthesis of Benzazepine Scaffolds

This nitrotoluene derivative is instrumental in the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This benzazepine is a core intermediate in the production of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure.[9][10][11] The synthetic pathway, although multi-step, relies on the functionalities provided by this compound to construct the seven-membered heterocyclic ring fused to the dimethoxy-substituted benzene ring.

The overall synthetic logic is outlined in the workflow below:

G cluster_workflow Synthetic Pathway to Ivabradine Intermediate A This compound B Key Intermediates A->B Multi-step synthesis C 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one B->C Cyclization D Ivabradine C->D Alkylation

Caption: Pathway to a key Ivabradine precursor.

Experimental Protocols

The following are detailed experimental methodologies for key transformations involving this compound.

Synthesis of trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene[8]

This procedure details the first step in the Leimgruber-Batcho synthesis of 5,6-dimethoxyindole starting from this compound.

  • Apparatus: A 1-liter, three-necked flask equipped with a thermometer, a 15-cm Vigreux column connected to a descending condenser with a receiver, and a nitrogen inlet.

  • Reagents:

    • This compound: 98.6 g

    • N,N-dimethylformamide (DMF): 500 ml

    • N,N-dimethylformamide dimethyl acetal (DMFDMA): 119 g

  • Procedure:

    • Charge the flask with this compound, N,N-dimethylformamide, and N,N-dimethylformamide dimethyl acetal.

    • Maintain the reaction temperature at 120°C for 42 hours under a nitrogen atmosphere.

    • After the reaction period, remove the volatile compounds by vacuum distillation at 25°C and 0.1 mm Hg.

    • The resulting solid residue is the crude trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene.

  • Purification: The crude product can be purified by recrystallization to yield a red solid.

  • Yield and Properties:

    Product Yield Melting Point

    | trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene | - | 125-126 °C |

General Protocol for the Reduction of the Nitro Group (Catalytic Hydrogenation)

This protocol describes a general method for the reduction of a nitrotoluene to its corresponding aniline using catalytic hydrogenation.

  • Apparatus: A hydrogenation apparatus (e.g., Parr shaker) or a standard round-bottom flask with a balloon of hydrogen.

  • Reagents:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Solvent (e.g., Ethanol, Ethyl Acetate, Methanol)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve this compound in a suitable solvent in the reaction vessel.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge it with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4,5-dimethoxytoluene.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Safety and Handling

This compound, like other nitroaromatic compounds, requires careful handling.

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12][13][14] Work in a well-ventilated area, preferably a fume hood.[12][13]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Inhalation: Remove victim to fresh air.[12]

    • Ingestion: Rinse mouth and seek medical advice.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][12]

Conclusion

This compound stands out as a highly valuable and versatile precursor in modern organic synthesis. Its utility is demonstrated in the efficient construction of complex heterocyclic systems that form the core of numerous pharmaceutical agents. The primary transformations—notably the reduction of the nitro group and its application in multi-step syntheses leading to indoles and benzazepines—underscore its strategic importance. The detailed protocols and safety information provided in this guide are intended to support researchers and drug development professionals in leveraging the full synthetic potential of this key building block.

References

The Versatile Scaffold: A Technical Guide to the Applications of 4,5-Dimethoxy-2-nitrotoluene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-2-nitrotoluene is a substituted aromatic nitro compound that serves as a valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups—a nitro group ortho to a methyl group, and two methoxy groups on the phenyl ring—offer a rich platform for a variety of chemical transformations. This allows for the construction of diverse and complex molecular architectures with the potential for a range of biological activities. This technical guide provides an in-depth exploration of the potential applications of this compound in the synthesis of bioactive molecules, with a focus on cholinesterase inhibitors, antioxidants, and kinase inhibitors. The document details synthetic pathways, experimental protocols, quantitative biological data, and the signaling pathways associated with these applications.

Synthesis of Cholinesterase Inhibitors and Antioxidants

One of the most direct applications of the 4,5-dimethoxy-2-nitro functional group is in the synthesis of hydrazone derivatives, which have shown potential as dual-function agents for conditions like Alzheimer's disease by exhibiting both antioxidant and cholinesterase-inhibiting properties.

Synthetic Pathway

The synthesis of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives commences with the oxidation of the methyl group of a this compound precursor to a carboxylic acid, followed by esterification and subsequent reaction with hydrazine. The resulting hydrazide is then condensed with various aromatic aldehydes to yield the target hydrazones.

G cluster_0 Step 1: Oxidation & Esterification cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Condensation 4_5_dimethoxy_2_nitrotoluene This compound methyl_ester Methyl 4,5-dimethoxy-2-nitrobenzoate 4_5_dimethoxy_2_nitrotoluene->methyl_ester Oxidation & Esterification hydrazide 4,5-Dimethoxy-2-nitrobenzohydrazide methyl_ester->hydrazide Hydrazine monohydrate hydrazones Arylated Hydrazones hydrazide->hydrazones aromatic_aldehydes Aromatic Aldehydes (R-CHO) aromatic_aldehydes->hydrazones

Synthetic workflow for 4,5-dimethoxy-2-nitrobenzohydrazide derivatives.
Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzohydrazide

This procedure involves the refluxing of methyl 4,5-dimethoxy-2-nitrobenzoate with an excess of hydrazine monohydrate in absolute ethanol.

  • Dissolve methyl 4,5-dimethoxy-2-nitrobenzoate (1 equivalent) in absolute ethanol.

  • Add an excess of hydrazine monohydrate (e.g., 10 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to yield 4,5-dimethoxy-2-nitrobenzohydrazide.

Protocol 2: Synthesis of Arylated Hydrazones

The synthesized hydrazide is condensed with various aromatic aldehydes to form the final products.

  • Dissolve 4,5-dimethoxy-2-nitrobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried to obtain the pure arylated hydrazone.

Quantitative Data

A series of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives were evaluated for their antioxidant and cholinesterase inhibitory activities.[1]

Table 1: Antioxidant Activity of 4,5-Dimethoxy-2-nitrobenzohydrazide Derivatives

Compound% Radical Scavenging (ORAC Assay at 10 µM)
4a >30%
4d >30%
4e >30%
4f >30%
4g >30%
Ascorbic Acid~30%
ResveratrolComparable to 4a, 4d, 4g
TroloxComparable to 4a, 4d, 4g

Table 2: Cholinesterase Inhibition of 4,5-Dimethoxy-2-nitrobenzohydrazide Derivatives

Compound% AChE Inhibition (at 2 µM)% BuChE Inhibition (at 2 µM)
4d >10%>10%
Signaling Pathway

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enhances cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine (ACh). This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

G ACh Acetylcholine (ACh) AChE_BuChE AChE / BuChE ACh->AChE_BuChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE_BuChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Inhibitor Hydrazone Derivative Inhibitor->AChE_BuChE Inhibits

Mechanism of cholinesterase inhibition.

Synthesis of Kinase Inhibitors

The this compound scaffold can be elaborated into benzimidazole structures, which are privileged motifs in kinase inhibitor design. Specifically, derivatives can be synthesized to target kinases like c-Met, a receptor tyrosine kinase implicated in various cancers.

Synthetic Pathway

The key to this application is the conversion of this compound into 4,5-dimethoxy-1,2-phenylenediamine. This diamine can then be cyclized with various reagents to form the benzimidazole core, which is further functionalized to yield potent kinase inhibitors.

G start This compound amine 4,5-Dimethoxy-2-aminotoluene start->amine Reduction (e.g., Fe/HCl) nitro_amine 4,5-Dimethoxy-6-nitro-2-aminotoluene amine->nitro_amine Nitration diamine 4,5-Dimethoxy-1,2-phenylenediamine nitro_amine->diamine Reduction (e.g., H2, Pd/C) benzimidazole_core Substituted Benzimidazole diamine->benzimidazole_core Cyclization with R-COOH cMet_inhibitor c-Met Kinase Inhibitor benzimidazole_core->cMet_inhibitor Further Functionalization

Proposed synthetic route to benzimidazole-based kinase inhibitors.
Experimental Protocols

Protocol 3: General Synthesis of 2-Substituted Benzimidazoles

This protocol outlines the condensation of an o-phenylenediamine with a carboxylic acid.

  • Mix 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) and a substituted benzoic acid (1 equivalent) in polyphosphoric acid (PPA).

  • Heat the mixture with stirring at 120-150 °C for 5 hours.

  • Cool the reaction mixture and quench with water.

  • Adjust the pH to 6 with a saturated sodium hydroxide solution.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain the 2-substituted benzimidazole.

Protocol 4: Synthesis of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives

This is a representative final step in the synthesis of a c-Met inhibitor.

  • Mix 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the appropriate substituted 2-phenyl-1H-benzo[d]imidazol-5-amine (1.2 equivalents) in isopropanol.

  • Stir the mixture at reflux for 5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the solid residue by column chromatography on silica gel to yield the target c-Met inhibitor.

Quantitative Data

A series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole moiety, derived from a substituted o-phenylenediamine, were evaluated for their c-Met kinase inhibitory activity.

Table 3: c-Met Kinase Inhibitory Activity of Benzimidazole Derivatives

CompoundR-group on Benzimidazolec-Met IC₅₀ (µM)
12a 2-F-phenyl0.045 ± 0.005
12c 4-F-phenyl0.038 ± 0.006
12f 4-Cl-phenyl0.035 ± 0.004
12i 3-I-phenyl0.032 ± 0.002
12n 3-Br, 4-F-phenyl0.030 ± 0.008
Cabozantinib (Control)-0.025 ± 0.003
Signaling Pathway

The c-Met signaling pathway is crucial for cell proliferation, survival, and motility. Its dysregulation is a hallmark of many cancers. The synthesized inhibitors block the ATP-binding site of the c-Met kinase, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds to P P cMet->P Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P->Downstream Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->cMet Inhibits

The c-Met signaling pathway and point of inhibition.

Potential Route to GPCR Ligands

The versatile benzimidazole core, accessible from this compound, is also a feature in some G-protein coupled receptor (GPCR) ligands. While a direct synthetic route from this compound to a specific GPCR ligand is not extensively documented in the literature, the established synthesis of the 4,5-dimethoxy-1,2-phenylenediamine intermediate opens a potential pathway to this class of therapeutic targets.

Proposed Application

Benzimidazole derivatives have been identified as ligands for various GPCRs, including metabotropic glutamate receptors (mGluRs). The synthetic route to the benzimidazole core, as outlined in the kinase inhibitor section, can be adapted to create libraries of compounds for screening against GPCR targets.

General GPCR Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. Upon ligand binding, GPCRs activate intracellular G proteins, which in turn modulate the production of second messengers like cAMP and Ca²⁺, leading to a variety of cellular responses.

G Ligand Ligand (e.g., Benzimidazole derivative) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

A generalized GPCR signaling pathway.

Conclusion

This compound is a highly functionalized and adaptable starting material for the synthesis of a range of medicinally relevant compounds. Its utility has been demonstrated in the creation of dual-action antioxidant and cholinesterase inhibitors. Furthermore, through a multi-step synthesis, it serves as a precursor to the benzimidazole scaffold, a key component of potent c-Met kinase inhibitors. While its application in the direct synthesis of GPCR ligands is an area for further exploration, the accessibility of key intermediates from this starting material suggests its potential in this domain as well. The synthetic pathways and biological data presented in this guide underscore the value of this compound as a core structure in modern drug discovery and development.

References

Technical Guide: Electrophilic Nitration of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution fundamentally alters the electronic properties of the molecule and serves as a versatile handle for further functionalization, most notably its reduction to an amino group.

This technical guide provides an in-depth analysis of the reaction mechanism for the nitration of 4,5-dimethoxy-2-nitrotoluene. This substrate is a highly substituted aromatic ring, featuring both strongly activating methoxy groups and a deactivating nitro group. Understanding the interplay of these directing groups is critical for predicting the regiochemical outcome of the reaction. This document outlines the theoretical basis for the reaction mechanism, a detailed experimental protocol adapted from standard procedures for similar compounds, and a summary of representative quantitative data from related transformations.

Reaction Mechanism and Regioselectivity

The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction. The standard method for this transformation involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

Generation of the Electrophile

The reaction is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[1]

Equation 1: Formation of the Nitronium Ion

HNO3+2H2SO4NO2++H3O++2HSO4HNO_3 + 2H_2SO_4 \rightleftharpoons NO_2^+ + H_3O^+ + 2HSO_4^-HNO3​+2H2​SO4​⇌NO2+​+H3​O++2HSO4−​

Directing Effects and Regiochemical Outcome

The position of the incoming second nitro group is determined by the cumulative directing effects of the substituents already present on the toluene ring:

  • -CH₃ group (at C1): Weakly activating and ortho-, para-directing.

  • -NO₂ group (at C2): Strongly deactivating and meta-directing.

  • -OCH₃ groups (at C4 and C5): Strongly activating and ortho-, para-directing.

The powerful activating and directing influence of the two methoxy groups dominates the regioselectivity of the reaction. Let's analyze the available positions for substitution:

  • Position 3: This position is ortho to the C4-methoxy group but is sterically hindered by the adjacent nitro group at C2 and the methyl group at C1. The directing effect of the C2-nitro group would also be meta to this position, which is consistent.

  • Position 6: This position is ortho to the C5-methoxy group and meta to the C2-nitro group. It is significantly less sterically hindered than position 3.

Given the potent activating nature of the methoxy groups and the significant steric hindrance around position 3, the electrophilic attack by the nitronium ion is predicted to occur overwhelmingly at position 6 . The resulting product is therefore expected to be 4,5-dimethoxy-2,6-dinitrotoluene .

Mechanistic Steps

The mechanism proceeds in two primary steps following the formation of the nitronium ion:

  • Electrophilic Attack: The electron-rich aromatic ring, activated by the methoxy groups, attacks the nitronium ion (NO₂⁺). This attack, directed to the C6 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the C6 position, restoring the aromaticity of the ring and yielding the final product, 4,5-dimethoxy-2,6-dinitrotoluene.

The diagram below, generated using DOT language, illustrates this mechanistic pathway.

Figure 1: Predicted reaction mechanism for the nitration of this compound.

Experimental Protocol

The following is a representative experimental protocol for the nitration of this compound. This procedure is adapted from standard protocols for the dinitration of toluene and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2]

Reagents and Equipment
  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice (for cooling bath)

  • Sodium Chloride (for cooling bath)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Cyclohexane (or other suitable extraction solvent like Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel with pressure equalization

  • Internal thermometer

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Preparation of Nitrating Acid: In a flask, carefully and slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid, while cooling in an ice bath.[2] Swirl gently to mix. Cool the resulting nitrating acid to approximately -5 °C using an ice-salt bath.[2]

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and a dropping funnel, dissolve 10.0 g of this compound in a minimal amount of a suitable solvent like dichloromethane or use it neat if liquid at the reaction temperature. Cool the flask to -10 °C in an ice-salt bath.[2]

  • Addition of Nitrating Agent: Transfer the cold nitrating acid to the dropping funnel. Add the acid dropwise to the stirred solution of the substrate over 1.5 to 2 hours.[2] It is critical to maintain the internal reaction temperature below 5 °C throughout the addition to minimize side reactions.[2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir. Let the reaction proceed at room temperature for an additional 2-3 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly and carefully over a beaker containing approximately 250 g of crushed ice with stirring.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product from the aqueous layer using three portions of cyclohexane or dichloromethane (e.g., 1 x 170 mL, 2 x 40 mL).[2]

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (40 mL), and finally with water again (40 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 4,5-dimethoxy-2,6-dinitrotoluene.

The following diagram provides a visual workflow of this experimental protocol.

experimental_workflow Experimental Workflow for Nitration prep_acid Prepare Nitrating Acid (H₂SO₄ + HNO₃) Cool to -5 °C addition Dropwise Addition of Nitrating Acid (Maintain T < 5 °C) prep_acid->addition setup_reaction Charge Reactor (Substrate) Cool to -10 °C setup_reaction->addition reaction Stir at Room Temp (2-3 hours) Monitor by TLC addition->reaction quench Quench Reaction (Pour onto Ice) reaction->quench extract Extract Product (e.g., Cyclohexane) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, H₂O) extract->wash dry Dry and Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry purify Purify Crude Product (Recrystallization) dry->purify final_product Isolated 4,5-Dimethoxy- 2,6-dinitrotoluene purify->final_product

Figure 2: Generalized experimental workflow for the nitration of this compound.

Quantitative Data

The table below summarizes typical reaction conditions and outcomes for related dinitration reactions.

ParameterValue / ConditionSource
Reaction Dinitration of Toluene[4]
Nitrating Agent Nitric Acid (97%)[4]
Molar Ratio (HNO₃:Toluene) 8:1[4]
Temperature 60 °C[4]
Reaction Time 1 hour[4]
Product Yield (DNT) 94%[4]
Product Purity 98.8%[4]
Isomer Ratio (2,4-DNT:2,6-DNT) 4.3[4]
Reaction Dinitration of MNT[3]
Nitrating Agent Mixed Acid (H₂SO₄/HNO₃)[3]
Temperature 70 °C[3]
Product Yield (DNT) > 98%[3]
Isomer Content (2,4- & 2,6-DNT) > 95 wt.%[3]

Note: The reactivity of this compound is expected to be higher than that of toluene or mononitrotoluene due to the presence of two strongly activating methoxy groups. Therefore, milder conditions (e.g., lower temperatures) than those listed above may be sufficient to achieve high conversion and yield.

References

Methodological & Application

Synthesis of 4,5-Dimethoxy-2-nitrotoluene from 3,4-Dimethoxytoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4,5-dimethoxy-2-nitrotoluene from 3,4-dimethoxytoluene. This synthesis is a key step in the preparation of various pharmaceutical intermediates and fine chemicals. The protocol is based on established methods of electrophilic aromatic substitution, specifically the nitration of an activated aromatic ring.

Introduction

The nitration of 3,4-dimethoxytoluene is a classic example of an electrophilic aromatic substitution reaction. The methoxy groups are strongly activating and ortho-, para-directing. Due to steric hindrance from the adjacent methyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the position ortho to one of the methoxy groups and meta to the methyl group, yielding this compound as the major product. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion in situ. Careful control of the reaction temperature is crucial to prevent over-nitration and the formation of by-products.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3,4-DimethoxytolueneC₉H₁₂O₂152.19Colorless to pale yellow liquid-226-227
This compoundC₉H₁₁NO₄197.19Yellow crystalline solid96-98-

Experimental Protocol

This protocol is adapted from established procedures for the nitration of activated aromatic compounds.

Materials:

  • 3,4-Dimethoxytoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol (for recrystallization)

  • Dichloromethane (DCM) or Diethyl Ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a calculated volume of concentrated nitric acid. Cool the flask in an ice bath. Slowly, and with continuous stirring, add an equal volume of concentrated sulfuric acid to the nitric acid. Caution: This is a highly exothermic reaction. Maintain the temperature of the mixture below 10 °C.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxytoluene in a minimal amount of a suitable solvent like dichloromethane or glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 3,4-dimethoxytoluene using a dropping funnel. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for an additional 30-60 minutes.

  • Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This will quench the reaction and precipitate the crude product.

  • Isolation of the Crude Product: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral to pH paper. If the product is an oil or does not precipitate, transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or diethyl ether.

  • Work-up:

    • If extracted, wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude this compound from a suitable solvent such as ethanol or methanol to obtain the pure product as yellow crystals.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

SynthesisReaction cluster_reactants Reactants cluster_product Product 3,4-Dimethoxytoluene 3,4-Dimethoxytoluene This compound This compound 3,4-Dimethoxytoluene->this compound Nitration Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->this compound ExperimentalWorkflow A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C Slow Addition of Nitrating Mixture (0-5 °C) A->C B Dissolve 3,4-Dimethoxytoluene B->C D Reaction Stirring (0-5 °C, 30-60 min) C->D E Quench on Ice-Water D->E F Isolate Crude Product (Filtration or Extraction) E->F G Work-up (Wash and Dry) F->G H Purification (Recrystallization) G->H I Characterization H->I

detailed experimental procedure for nitration of 3,4-dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Regioselective Nitration of 3,4-Dimethoxytoluene

Introduction

The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and dye industries. This document outlines a detailed experimental procedure for the regioselective nitration of 3,4-dimethoxytoluene to synthesize 4,5-dimethoxy-2-nitrotoluene. The two methoxy groups in the starting material are strong activating groups and direct the electrophilic substitution primarily to the ortho and para positions. Due to steric hindrance from the adjacent methyl group and the electronic influence of the methoxy groups, the nitro group is selectively introduced at the C-2 position.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from nitric acid. Given the activated nature of the 3,4-dimethoxytoluene ring, the reaction can often proceed under milder conditions than those required for less activated aromatic systems. The methoxy groups at C-3 and C-4 direct the incoming electrophile to the available ortho and para positions. The position ortho to the C-3 methoxy group and para to the C-4 methoxy group (C-6) and the position ortho to the C-4 methoxy group (C-5) are electronically favored. However, the position at C-2 is also activated and less sterically hindered than C-5, leading to the desired product.

Experimental Protocol

Materials:

  • 3,4-Dimethoxytoluene

  • Glacial Acetic Acid (CH₃COOH)

  • Fuming Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Diethyl Ether or Ethyl Acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxytoluene (5.0 g, 32.8 mmol) in 15 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Nitrating Agent: While maintaining the temperature between 0-5 °C, add 70% fuming nitric acid (3.0 mL, ~47 mmol) dropwise to the stirred solution over a period of 20-30 minutes using a dropping funnel. Careful temperature control is crucial to prevent the formation of by-products.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour. The color of the mixture may change to a reddish-brown.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with gentle stirring. A yellow precipitate should form.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Work-up (for any product remaining in the filtrate):

    • Transfer the aqueous filtrate to a separatory funnel and extract three times with 30 mL portions of diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash sequentially with 30 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), 30 mL of deionized water, and finally 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield additional crude product.

  • Purification: Combine all crude product and recrystallize from a minimal amount of hot ethanol. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation

ParameterValue
Starting Material3,4-Dimethoxytoluene
Molecular Weight of Starting Material152.19 g/mol
Amount of Starting Material5.0 g
Moles of Starting Material32.8 mmol
ProductThis compound
Molecular Weight of Product197.19 g/mol
Theoretical Yield6.47 g
Typical Actual Yield4.5 - 5.5 g
Typical Percent Yield70 - 85%
AppearanceYellow crystalline solid
Typical Melting Point96-98 °C

Visualizations

Experimental Workflow

Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3,4-dimethoxytoluene in glacial acetic acid B Cool to 0-5 °C in an ice bath A->B C Add fuming nitric acid dropwise (0-5 °C) B->C D Stir in ice bath for 1 hour C->D E Quench by pouring reaction mixture onto ice D->E Reaction Complete F Filter crude product E->F G Wash with cold water F->G H Recrystallize from hot ethanol G->H Crude Product I Filter purified crystals H->I J Dry under vacuum I->J K K J->K Final Product Nitration_Mechanism cluster_aromatic_substitution Electrophilic Aromatic Substitution reagents HNO₃ + H⁺ (from CH₃COOH) electrophile Nitronium ion (NO₂⁺) + H₂O reagents->electrophile Generation of Electrophile start 3,4-Dimethoxytoluene sigma σ-complex (Resonance Stabilized Carbocation) start->sigma + NO₂⁺ product This compound sigma->product - H⁺

Application Notes and Protocols for the Reductive Cyclization of 4,5-Dimethoxy-2-nitrotoluene to form 5,6-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5,6-dimethoxyindole, a valuable building block in medicinal chemistry and drug development, via the reductive cyclization of 4,5-dimethoxy-2-nitrotoluene. The primary method described is the Leimgruber-Batcho indole synthesis, a two-step process involving the formation of a key enamine intermediate followed by reductive cyclization. This methodology is renowned for its efficiency and applicability to a wide range of substituted indoles.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds. The specific isomer, 5,6-dimethoxyindole, serves as a crucial precursor for the synthesis of various therapeutic agents. The Leimgruber-Batcho synthesis offers a reliable and high-yielding route to 2,3-unsubstituted indoles from readily available o-nitrotoluenes.[1][2] This method proceeds under relatively mild conditions and avoids the harsh acidic environments of other classical indole syntheses, making it compatible with a variety of functional groups.[2]

The synthesis commences with the condensation of an o-nitrotoluene, in this case, this compound, with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to yield a trans-β-dimethylamino-2-nitrostyrene intermediate.[1] This enamine is typically a highly colored compound due to its extended conjugation.[1] The subsequent step involves the reduction of the nitro group, which triggers an intramolecular cyclization and elimination of dimethylamine to afford the final indole product.[1][2] A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient choice.[2]

Chemical Reaction Pathway

The overall transformation from this compound to 5,6-dimethoxyindole is depicted below.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product This compound Enamine Intermediate This compound->Enamine Intermediate DMFDMA, DMF, Heat 5,6-Dimethoxyindole Enamine Intermediate->5,6-Dimethoxyindole Reduction (e.g., H₂, Pd/C)

Caption: Reaction scheme for the Leimgruber-Batcho synthesis of 5,6-dimethoxyindole.

Experimental Protocols

Part 1: Synthesis of trans-β-Dimethylamino-4,5-dimethoxy-2-nitrostyrene (Enamine Intermediate)

This protocol is adapted from a known procedure for the synthesis of the enamine intermediate.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Distillation apparatus

  • Nitrogen inlet

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a thermometer, a distillation column connected to a condenser and receiver with a nitrogen inlet, combine this compound (98.6 g), N,N-dimethylformamide (500 mL), and N,N-dimethylformamide dimethyl acetal (150 g).

  • Heat the reaction mixture to maintain a temperature of 135-155 °C for approximately 42 hours.

  • During the heating period, continuously remove the methanol formed during the reaction by distillation.

  • After the reaction is complete, remove the volatile components (excess DMFDMA and DMF) by vacuum distillation (e.g., at 25 °C and 0.1 mm Hg).

  • The resulting solid residue is the crude trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene. This intermediate can be purified by crystallization or used directly in the next step. An analytical sample can be obtained by recrystallization to yield a red solid.

Part 2: Reductive Cyclization to 5,6-Dimethoxyindole

This protocol is a general procedure for the reductive cyclization of β-dimethylamino-2-nitrostyrenes using catalytic hydrogenation.

Materials:

  • trans-β-Dimethylamino-4,5-dimethoxy-2-nitrostyrene

  • Benzene or other suitable solvent (e.g., ethyl acetate, methanol)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Apparatus for acid-base extraction

  • 1N Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the crude trans-β-dimethylamino-4,5-dimethoxy-2-nitrostyrene in a suitable solvent such as benzene in a hydrogenation vessel.

  • Add 10% palladium on carbon catalyst to the solution. The catalyst loading can be optimized, but a starting point is typically 5-10% by weight relative to the substrate.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (e.g., to 4.5 atm) and shake or stir the mixture at room temperature until the theoretical amount of hydrogen has been absorbed.

  • Upon completion of the reaction, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Remove the catalyst by filtration through a pad of Celite, washing the filter cake with the reaction solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1N sulfuric acid and water.

  • The aqueous acidic washes can be back-extracted with the organic solvent to recover any product.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 5,6-dimethoxyindole can be purified by recrystallization or column chromatography to yield a solid product.[3]

Data Presentation

Table 1: Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₉H₁₁NO₄197.19Solid96-98
trans-β-Dimethylamino-4,5-dimethoxy-2-nitrostyreneC₁₂H₁₆N₂O₄252.27Red Solid125-126
5,6-DimethoxyindoleC₁₀H₁₁NO₂177.20Solid154-157[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 5,6-dimethoxyindole.

Experimental_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A Combine this compound, DMFDMA, and DMF in a flask B Heat the reaction mixture (135-155 °C) A->B C Continuously remove methanol by distillation B->C D Remove volatile components by vacuum distillation C->D E Obtain crude enamine intermediate D->E F Dissolve enamine in solvent and add Pd/C catalyst E->F Proceed to next step G Perform catalytic hydrogenation F->G H Filter to remove catalyst G->H I Work-up: Acid-base extraction H->I J Dry and concentrate the organic phase I->J K Purify the crude product (recrystallization/chromatography) J->K L L K->L Final Product: 5,6-Dimethoxyindole

Caption: General experimental workflow for the synthesis of 5,6-dimethoxyindole.

Safety Precautions

  • This compound: Handle with care as nitro compounds can be toxic.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the apparatus is properly set up and purged to avoid the risk of fire or explosion.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments. Work in a well-ventilated fume hood.

Conclusion

The Leimgruber-Batcho indole synthesis provides an effective and adaptable method for the preparation of 5,6-dimethoxyindole from this compound. The protocols outlined in this document, based on established procedures, offer a clear guide for researchers in the synthesis of this important heterocyclic compound. The mild reaction conditions and generally high yields make this a preferred method for accessing substituted indoles in both academic and industrial settings.

References

Application Notes and Protocols for the Leimgruber-Batcho Indole Synthesis of 4,5-Dimethoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of 4,5-dimethoxyindole from 4,5-dimethoxy-2-nitrotoluene using the Leimgruber-Batcho indole synthesis. This method is a powerful tool for the preparation of indoles, which are key structural motifs in many pharmacologically active compounds.

Introduction

The Leimgruber-Batcho indole synthesis is a versatile and efficient two-step method for the preparation of indoles from o-nitrotoluenes. The synthesis proceeds via the formation of an enamine intermediate, followed by a reductive cyclization to afford the desired indole.[1][2] This method offers several advantages over other indole syntheses, including the use of readily available starting materials, mild reaction conditions, and generally high yields.[2] The reaction is particularly well-suited for the synthesis of indoles with electron-donating groups on the benzene ring, such as the target molecule, 4,5-dimethoxyindole.

The overall transformation involves two key steps:

  • Enamine Formation: The o-nitrotoluene derivative is condensed with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-nitrostyrene (enamine).[1][2] The use of pyrrolidine can accelerate the reaction by forming a more reactive enamine intermediate.[2]

  • Reductive Cyclization: The intermediate enamine is then subjected to a reduction of the nitro group, which is immediately followed by cyclization and elimination of the secondary amine to yield the indole ring.[1][2]

Data Presentation

While a specific literature procedure detailing the yields for the synthesis of 4,5-dimethoxyindole via the Leimgruber-Batcho method could not be located, the following table summarizes typical conditions and yields for the synthesis of other substituted indoles using this methodology, providing a useful reference for expected outcomes.

Starting o-NitrotolueneReagents for Enamine FormationReducing Agent for CyclizationSolventOverall Yield (%)Reference
2-NitrotolueneDMF-DMAH₂, Raney NiBenzene76[1]
2-NitrotolueneDMF-DMAH₂, 10% Pd/CBenzene85[1]
4-Benzyloxy-2-nitrotolueneDMF-DMA, PyrrolidineH₂, Raney NiBenzene80[1]
2,4-DinitrotolueneDMF-DMAH₂, Raney NiTHF75[1]
4-Chloro-2-nitrotolueneDMF-DMA, PyrrolidineH₂, Raney NiDioxane92 (one-pot)[3]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 4,5-dimethoxyindole from this compound based on established Leimgruber-Batcho procedures for analogous compounds.

Step 1: Synthesis of (E)-1-(2-(4,5-dimethoxy-2-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.5 eq).

  • The reaction mixture is heated to reflux (typically 110-120 °C) and stirred for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure enamine intermediate, which is typically a colored solid.

Step 2: Reductive Cyclization to 4,5-Dimethoxyindole

Method A: Catalytic Hydrogenation

  • The enamine intermediate from Step 1 is dissolved in a suitable solvent such as ethyl acetate, ethanol, or benzene.

  • A catalytic amount of a hydrogenation catalyst, such as 10% palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (as monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography or recrystallization to yield 4,5-dimethoxyindole.

Method B: Chemical Reduction

  • The enamine intermediate is dissolved in a suitable solvent mixture, such as methanol/water or acetic acid.

  • A reducing agent is added portion-wise at a controlled temperature. Common reducing agents include sodium dithionite, stannous chloride, or iron powder in acetic acid.[2]

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched and worked up according to the specific reducing agent used (e.g., neutralization with a base, extraction with an organic solvent).

  • The crude product is purified by column chromatography or recrystallization to afford 4,5-dimethoxyindole.

Visualizations

Reaction Pathway Diagram

Leimgruber_Batcho start This compound intermediate (E)-1-(2-(4,5-dimethoxy-2-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate) start->intermediate Enamine Formation reagent1 DMF-DMA, Pyrrolidine product 4,5-Dimethoxyindole intermediate->product Reductive Cyclization reagent2 Reducing Agent (e.g., H2/Pd-C, Raney Ni)

Caption: Leimgruber-Batcho synthesis of 4,5-dimethoxyindole.

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A Mix this compound, DMF-DMA, and Pyrrolidine in DMF B Heat to reflux (110-120 °C) A->B C Monitor reaction by TLC B->C D Cool and concentrate C->D E Purify by column chromatography D->E F Dissolve enamine in solvent E->F Intermediate G Add reducing agent/catalyst F->G H Stir under appropriate conditions G->H I Work-up and purification H->I J Isolate 4,5-Dimethoxyindole I->J

Caption: Experimental workflow for the synthesis of 4,5-dimethoxyindole.

References

Application Notes and Protocols for the Reduction of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 4,5-Dimethoxy-2-nitrotoluene to form 4,5-dimethoxy-2-methylaniline is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The resulting aniline derivative is a versatile building block for more complex molecular architectures. This document provides detailed protocols for several common and effective methods to achieve this reduction, including catalytic hydrogenation and metal-mediated reductions. The selection of a specific protocol will depend on factors such as available equipment, desired scale, functional group tolerance, and cost considerations.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the key quantitative parameters for the different methods described in this document. The data is compiled from literature reports on the reduction of this compound and structurally similar aromatic nitro compounds.

MethodReagentsSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
Catalytic Hydrogenation H₂, 10% Pd/CMethanol, EthanolRoom Temperature4 - 16>95
Iron Reduction (Acidic) Fe powder, HCl, Acetic AcidEthanol, Water80 - 1002 - 685 - 95
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEthanol, Ethyl Acetate50 - 701 - 480 - 90

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency, clean reaction profile, and the ease of product isolation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol (analytical grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under a stream of inert gas.

  • Seal the reaction vessel and purge the system with the inert gas several times to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed (typically 4-16 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4,5-dimethoxy-2-methylaniline.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron Powder in Acidic Medium

This classical method is cost-effective and robust, making it suitable for large-scale synthesis.

Materials:

  • This compound

  • Iron powder (Fe), fine grade (3-5 eq)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol.

  • Add iron powder (3-5 eq) to the mixture.

  • Slowly add a solution of hydrochloric acid or acetic acid in water. The reaction is exothermic and may require initial cooling.

  • Heat the reaction mixture to reflux (80-100 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired aniline.

Protocol 3: Reduction using Tin(II) Chloride

This method is useful for reductions where other sensitive functional groups might be present, as it can be performed under milder conditions.[1][2][3][4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Slowly add concentrated hydrochloric acid.

  • Heat the mixture to 50-70 °C and stir until the reaction is complete as monitored by TLC (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and carefully basify by the slow addition of a 3 M NaOH solution until the pH is >10. A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate.

  • Filter the organic layer to remove any remaining solids.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4,5-dimethoxy-2-methylaniline.

Visualizations

Chemical_Reaction Reduction of this compound cluster_reactants Reactants cluster_reagents Reducing Agent cluster_products Product C9H11NO4 This compound C9H13NO2 4,5-dimethoxy-2-methylaniline C9H11NO4->C9H13NO2 Reduction Reagent e.g., H2/Pd-C, Fe/HCl, SnCl2/HCl

Caption: Chemical transformation from nitro to amino group.

Experimental_Workflow General Experimental Workflow for Nitro Group Reduction A 1. Dissolve Starting Material (this compound) in appropriate solvent. B 2. Add Reducing Agent (e.g., Pd/C, Fe, SnCl2) and acid if required. A->B C 3. Reaction (Stirring at appropriate temperature and time) B->C D 4. Monitor Reaction Progress (TLC, GC, etc.) C->D D->C Incomplete E 5. Work-up (Neutralization, Filtration) D->E Complete F 6. Extraction with organic solvent. E->F G 7. Purification (Drying, Concentration, Recrystallization/Chromatography) F->G H 8. Product Isolation (4,5-dimethoxy-2-methylaniline) G->H

Caption: General workflow for the reduction of the nitro group.

References

Application of 4,5-Dimethoxy-2-nitrotoluene in the Synthesis of Substituted Anilines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4,5-Dimethoxy-2-nitrotoluene is a valuable precursor in organic synthesis, primarily utilized for the preparation of 2-amino-4,5-dimethoxytoluene, a substituted aniline. This aniline derivative serves as a crucial building block in the development of various pharmaceutical compounds and other fine chemicals. The reduction of the nitro group to an amino group is a key transformation, and several methodologies can be employed to achieve this conversion efficiently. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of substituted anilines from this compound, aimed at researchers, scientists, and professionals in drug development.

Synthesis Overview

The primary application of this compound is its conversion to 2-amino-4,5-dimethoxytoluene. This is achieved through the reduction of the nitro functional group. The two most common and effective methods for this transformation are catalytic hydrogenation and chemical reduction using metals in an acidic medium.

A general workflow for the synthesis is depicted below:

SynthesisWorkflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Product 2-Amino-4,5-dimethoxytoluene Reduction->Product Purification Purification Product->Purification FinalProduct Purified Substituted Aniline Purification->FinalProduct

Caption: General workflow for the synthesis of 2-amino-4,5-dimethoxytoluene.

Comparative Data of Reduction Methods

The choice of reduction method can significantly impact the yield, reaction time, and overall efficiency of the synthesis. Below is a summary of quantitative data for the two primary methods.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Catalytic Hydrogenation5-10% Pd/CEthanol/Methanol25 - 502 - 6>90
Iron ReductionIron powderAcetic Acid/Ethanol80 - 1001 - 385 - 95

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is widely favored for its high efficiency, clean reaction profile, and relatively mild conditions.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (5% w/w of the substrate)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (0.05 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature (25 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-amino-4,5-dimethoxytoluene, can be further purified by recrystallization or column chromatography if necessary.

Method 2: Reduction using Iron in Acetic Acid

This classical method provides a cost-effective and reliable alternative to catalytic hydrogenation, particularly for smaller-scale syntheses.

Materials:

  • This compound

  • Iron powder (Fe), fine grade

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and glacial acetic acid (e.g., a 2:1 to 5:1 v/v ratio).

  • Heat the mixture to a gentle reflux (approximately 80-90 °C).

  • Gradually add iron powder (3.0-5.0 eq) to the refluxing solution in small portions to control the exothermic reaction.

  • After the addition is complete, continue to reflux the mixture with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and neutralize the acetic acid by the careful addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-amino-4,5-dimethoxytoluene.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Synthesis Pathway

The chemical transformation from this compound to 2-amino-4,5-dimethoxytoluene can be represented by the following pathway:

ReactionPathway sub This compound (C₉H₁₁NO₄) prod 2-Amino-4,5-dimethoxytoluene (C₉H₁₃NO₂) sub->prod Reduction (e.g., H₂/Pd-C or Fe/AcOH)

Caption: Reduction of this compound to the corresponding aniline.

Purification and Characterization

The final product, 2-amino-4,5-dimethoxytoluene, is typically a solid at room temperature. Purification can be achieved through recrystallization or column chromatography.

Recrystallization:

  • Solvent Selection: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until turbidity persists. Reheat to obtain a clear solution and then allow it to cool slowly.

  • Procedure: After slow cooling to room temperature, the flask can be placed in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-50%) is typically effective for eluting the product.

  • Fraction Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined, and the solvent is removed under reduced pressure.

Characterization:

The identity and purity of the synthesized 2-amino-4,5-dimethoxytoluene can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the amino group (N-H stretching) and the disappearance of the nitro group (N-O stretching).

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The reduction of this compound is a straightforward and efficient method for the synthesis of the corresponding substituted aniline, 2-amino-4,5-dimethoxytoluene. Both catalytic hydrogenation and iron-mediated reduction offer high yields and can be selected based on the available equipment, scale of the reaction, and cost considerations. The detailed protocols and comparative data provided in this document serve as a comprehensive guide for researchers in the successful synthesis and purification of this important synthetic intermediate.

Application Notes and Protocols for the Analytical Characterization of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 4,5-Dimethoxy-2-nitrotoluene, a key intermediate in various synthetic pathways. The following sections outline methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the methyl group. Based on the structure and data from similar compounds, the predicted chemical shifts are summarized below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (position 3)7.5 - 7.7Singlet1H
Aromatic H (position 6)6.8 - 7.0Singlet1H
Methoxy H (position 4/5)~3.9Singlet6H
Methyl H (position 2)~2.4Singlet3H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The predicted chemical shifts are detailed in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=C (Aromatic, C4/C5)145 - 155
C=C (Aromatic, C2)140 - 150
C=C (Aromatic, C1)130 - 140
C=C (Aromatic, C6)110 - 120
C=C (Aromatic, C3)105 - 115
Methoxy C (OCH₃)55 - 60
Methyl C (CH₃)15 - 25
Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube Acquire 1H Spectrum Acquire 1H Spectrum Transfer to NMR Tube->Acquire 1H Spectrum Insert into Spectrometer Acquire 13C Spectrum Acquire 13C Spectrum Transfer to NMR Tube->Acquire 13C Spectrum Insert into Spectrometer Fourier Transform Fourier Transform Acquire 1H Spectrum->Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking Structural Elucidation Structural Elucidation Integration & Peak Picking->Structural Elucidation

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Predicted FT-IR Absorption Bands

The key functional groups in the molecule will produce characteristic absorption bands.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H (in CH₃ and OCH₃)3000 - 2850Stretch
Nitro (NO₂)1550 - 1475 (asymmetric)Stretch
1360 - 1290 (symmetric)Stretch
Aromatic C=C1600 - 1450Stretch
C-O (methoxy)1275 - 1200 (asymmetric)Stretch
1075 - 1020 (symmetric)Stretch
Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

  • An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

FTIR_Workflow Start Start Clean ATR Crystal Clean ATR Crystal Start->Clean ATR Crystal Collect Background Spectrum Collect Background Spectrum Clean ATR Crystal->Collect Background Spectrum Place Sample on Crystal Place Sample on Crystal Collect Background Spectrum->Place Sample on Crystal Acquire Sample Spectrum Acquire Sample Spectrum Place Sample on Crystal->Acquire Sample Spectrum Process Data Process Data Acquire Sample Spectrum->Process Data Identify Functional Groups Identify Functional Groups Process Data->Identify Functional Groups

FT-IR Spectroscopy Workflow (ATR Method)

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity and quantifying the amount of this compound in a sample. A reverse-phase method is proposed.

Proposed HPLC Method Parameters
ParameterProposed Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC

Instrumentation:

  • An HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The retention time of the peak corresponding to this compound is used for identification.

  • A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the sample is determined from this curve.

HPLC_Protocol Prepare Mobile Phase Prepare Mobile Phase Equilibrate HPLC System Equilibrate HPLC System Prepare Mobile Phase->Equilibrate HPLC System Inject Standards Inject Standards Equilibrate HPLC System->Inject Standards Inject Sample Inject Sample Equilibrate HPLC System->Inject Sample Prepare Standard Solutions Prepare Standard Solutions Prepare Standard Solutions->Inject Standards Prepare Sample Solution Prepare Sample Solution Prepare Sample Solution->Inject Sample Generate Calibration Curve Generate Calibration Curve Inject Standards->Generate Calibration Curve Determine Purity/Concentration Determine Purity/Concentration Inject Sample->Determine Purity/Concentration Generate Calibration Curve->Determine Purity/Concentration

HPLC Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds like this compound.

Expected Mass Spectrometry Data

Based on the NIST WebBook data, the electron ionization (EI) mass spectrum of this compound is expected to show the following major fragments.[1]

m/zRelative IntensityPossible Fragment
197~75%[M]⁺ (Molecular Ion)
180~100%[M-OH]⁺
166~40%[M-OCH₃]⁺
150~30%[M-NO₂-H]⁺
122~50%[M-NO₂-CO]⁺
91~60%[C₇H₇]⁺ (Tropylium ion)
Proposed GC-MS Method Parameters
ParameterProposed Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 300 m/z
Experimental Protocol: GC-MS

Instrumentation:

  • A GC-MS system with a capillary column and an electron ionization source.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).

Data Analysis:

  • The retention time in the total ion chromatogram (TIC) is used for preliminary identification.

  • The mass spectrum of the peak is compared to a reference library (e.g., NIST) for confirmation.

  • Quantification can be performed using an internal standard and a calibration curve.

GCMS_Analysis_Flow Prepare Sample Prepare Sample Inject into GC Inject into GC Prepare Sample->Inject into GC Separation in GC Column Separation in GC Column Inject into GC->Separation in GC Column Elution into MS Elution into MS Separation in GC Column->Elution into MS Ionization (EI) Ionization (EI) Elution into MS->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Data Acquisition & Analysis Data Acquisition & Analysis Detection->Data Acquisition & Analysis

GC-MS Analysis Workflow

References

Application Notes and Protocols for the Purification of Crude 4,5-Dimethoxy-2-nitrotoluene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For 4,5-Dimethoxy-2-nitrotoluene, a key intermediate in various synthetic pathways, obtaining a high degree of purity is often crucial for downstream applications, including drug development.

This document provides a detailed protocol for the purification of crude this compound via recrystallization. The procedure is designed to guide researchers in selecting an appropriate solvent system and executing the purification to achieve a high-purity crystalline product. Potential impurities in crude this compound may include starting materials, regioisomers, and by-products from the nitration reaction. Recrystallization is an effective method to remove these contaminants.

Data Presentation

Table 1: Common Solvents for Recrystallization of Nitroaromatic Compounds
Solvent ClassExamplesPolaritySuitability for Nitroaromatics
AlcoholsEthanol, Methanol, IsopropanolPolar ProticOften effective due to good solubility at elevated temperatures and lower solubility at room temperature.
EstersEthyl AcetatePolar AproticCan be a good choice, offering a balance of polarity.
KetonesAcetonePolar AproticGenerally a strong solvent; may require a co-solvent to reduce solubility at room temperature.
HydrocarbonsHexane, Heptane, TolueneNonpolarUseful as anti-solvents or for recrystallizing less polar compounds.
HalogenatedDichloromethane, ChloroformPolar AproticGood solvents, but their volatility and toxicity require careful handling.
EthersDiethyl Ether, Tetrahydrofuran (THF)Moderately PolarCan be effective, sometimes in combination with other solvents.
Water-Highly PolarGenerally unsuitable for most organic compounds unless they possess highly polar functional groups.
Table 2: Hypothetical Solubility Data for Solvent Screening

This table presents a template for recording observations during the solvent screening process. Actual results will vary.

SolventSolubility at Room Temp. (25°C)Solubility at Boiling PointCrystal Formation upon Cooling
EthanolSparingly SolubleCompletely SolubleGood crystal formation
MethanolSolubleCompletely SolublePoor crystal recovery
IsopropanolSparingly SolubleCompletely SolubleSlow crystal formation
Ethyl AcetateSolubleCompletely SolubleOiling out observed
AcetoneVery SolubleCompletely SolubleNo crystal formation
TolueneInsolubleSparingly Soluble-
HexaneInsolubleInsoluble-
Ethanol/Water (9:1)Sparingly SolubleCompletely SolubleExcellent crystal formation

Experimental Protocols

Part 1: Solvent Screening

Objective: To identify a suitable solvent or solvent mixture for the recrystallization of crude this compound. An ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent. Based on the recrystallization of structurally similar compounds like 4,5-dimethoxy-2-nitroacetophenone and 4,5-dimethoxy-2-nitrobenzhydrol, ethanol is a promising candidate.

Materials:

  • Crude this compound

  • Selection of analytical grade solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane, Deionized Water)

  • Test tubes (small)

  • Spatula

  • Hot plate or water bath

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Agitate the mixture to assess the solubility. Record your observations in a table similar to Table 2.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate until the solvent boils. Add more solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Observe the quality and quantity of the crystals formed.

  • If a single solvent is not ideal, solvent pairs can be tested. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool to crystallize. A common example is an ethanol/water mixture.

Part 2: Recrystallization Protocol

Objective: To purify crude this compound using the optimal solvent system identified in Part 1. The following protocol is a general procedure and should be adapted based on the chosen solvent.

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (two, appropriately sized)

  • Graduated cylinder

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly. This can be achieved by air drying on the filter paper, followed by drying in a vacuum desiccator or a low-temperature oven.

  • Analysis: Determine the melting point of the purified this compound and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity. Further analysis by techniques such as NMR or HPLC can also be performed to confirm purity.

Visualization

Recrystallization_Workflow Crude Crude 4,5-Dimethoxy- 2-nitrotoluene SolventScreening Solvent Screening Crude->SolventScreening Input Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution SolventScreening->Dissolution Select Solvent HotFiltration Hot Filtration (if necessary) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no insolubles HotFiltration->Crystallization Filtrate InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities Solid Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Impurities Impurities in Mother Liquor Isolation->Impurities Mother Liquor Drying Drying Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: Experimental workflow for the purification of this compound.

Application Notes and Protocols for the Scale-Up Synthesis of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 4,5-Dimethoxy-2-nitrotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is a nitration reaction of 1,2-dimethoxy-4-methylbenzene (also known as 4-methylveratrole). This document outlines the necessary reagents, equipment, step-by-step procedures, safety precautions, and purification methods suitable for a scaled-up laboratory setting.

Overview and Reaction Principle

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1,2-dimethoxy-4-methylbenzene. The reaction introduces a nitro group (-NO2) onto the aromatic ring, directed by the activating methoxy and methyl groups. The primary reaction is as follows:

reaction reactant 1,2-Dimethoxy-4-methylbenzene product This compound reactant->product Nitration reagent HNO3 / H2SO4 water + H2O

Caption: Nitration of 1,2-dimethoxy-4-methylbenzene.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberPurity
1,2-Dimethoxy-4-methylbenzeneC9H12O2152.19494-99-5≥98%
Nitric Acid (70%)HNO363.017697-37-270% (w/w)
Sulfuric Acid (98%)H2SO498.087664-93-998% (w/w)
DichloromethaneCH2Cl284.9375-09-2ACS Grade
EthanolC2H5OH46.0764-17-595% or Absolute
Sodium BicarbonateNaHCO384.01144-55-8Saturated Solution
Anhydrous Sodium SulfateNa2SO4142.047757-82-6Granular
Deionized WaterH2O18.027732-18-5-
IceH2O18.02--
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel (100 mL) with pressure equalization

  • Thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Large crystallizing dish or beaker for ice bath

  • Büchner funnel and filter flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

This protocol is designed for a target yield of approximately 15-20 grams of this compound.

Preparation of the Nitrating Mixture

Caution: This step is highly exothermic and must be performed with extreme care in a fume hood. Always add acid to water/other acids slowly.

  • In a 250 mL Erlenmeyer flask, carefully add 30 mL of concentrated sulfuric acid (98%).

  • Cool the flask in an ice-salt bath to below 5 °C.

  • Slowly, and with constant swirling, add 20 mL of concentrated nitric acid (70%) to the sulfuric acid. The addition should be dropwise to maintain the temperature below 10 °C.

  • Once the addition is complete, keep the nitrating mixture in the ice bath until use.

Nitration Reaction

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Nitrating Mixture (H2SO4 + HNO3) add_nitrating_mix Slowly Add Nitrating Mixture prep_reagents->add_nitrating_mix prep_starting_material Dissolve 1,2-Dimethoxy-4-methylbenzene in Dichloromethane cool_reactor Cool Reactor to 0-5 °C prep_starting_material->cool_reactor cool_reactor->add_nitrating_mix monitor_temp Maintain Temperature < 10 °C add_nitrating_mix->monitor_temp stir_reaction Stir at Room Temperature monitor_temp->stir_reaction quench Pour onto Ice-Water stir_reaction->quench extract Extract with Dichloromethane quench->extract wash_bicarb Wash with NaHCO3 Solution extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry with Na2SO4 wash_water->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry

Caption: Experimental workflow for the synthesis.

  • Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in a large ice-salt bath.

  • To the flask, add 15.2 g (0.1 mol) of 1,2-dimethoxy-4-methylbenzene and 100 mL of dichloromethane.

  • Stir the mixture and cool the flask to 0-5 °C.

  • Transfer the prepared cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of the starting material over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2 hours.

Work-up and Isolation
  • In a large beaker (1 L), prepare a mixture of 300 g of crushed ice and 200 mL of cold deionized water.

  • Slowly and with vigorous stirring, pour the reaction mixture onto the ice-water mixture.

  • Transfer the quenched mixture to a 500 mL separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with 2 x 50 mL portions of dichloromethane.

  • Combine all organic layers.

  • Wash the combined organic phase sequentially with:

    • 100 mL of deionized water

    • 100 mL of saturated sodium bicarbonate solution (Caution: effervescence may occur)

    • 100 mL of deionized water

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

ParameterExpected Value
Theoretical Yield19.72 g
Typical Experimental Yield15.8 - 17.8 g (80-90%)
Melting Point119-121 °C
AppearanceYellowish crystalline solid

Safety Precautions

safety cluster_hazards Potential Hazards cluster_controls Control Measures hazard1 Highly Exothermic Reaction control3 Maintain Strict Temperature Control hazard1->control3 control4 Slow Reagent Addition hazard1->control4 control5 Proper Quenching Procedure hazard1->control5 hazard2 Corrosive Acids control1 Work in a Fume Hood hazard2->control1 control2 Wear Appropriate PPE hazard2->control2 control6 Have Neutralizing Agents Ready hazard2->control6 hazard3 Toxic Fumes (NOx) hazard3->control1 hazard4 Formation of Dinitrated Byproducts hazard4->control3

Application Notes: Synthesis of Pharmaceutical Intermediates from 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dimethoxy-2-nitrotoluene is a versatile chemical building block utilized in the synthesis of a variety of pharmaceutical intermediates. Its substituted benzene ring, featuring methoxy, nitro, and methyl groups, offers multiple reactive sites for functional group transformations. These transformations are pivotal for constructing complex heterocyclic scaffolds found in many biologically active compounds. Key reactions include the reduction of the nitro group to an amine, oxidation of the methyl group to an aldehyde or carboxylic acid, and subsequent cyclization reactions to form scaffolds such as quinazolines and indoles. These derivatives are of significant interest in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This document provides detailed protocols for the synthesis of key intermediates and their subsequent conversion into valuable pharmaceutical frameworks.

Key Synthetic Pathways and Intermediates

The primary synthetic utility of this compound lies in its conversion to either an amino or a carbonyl derivative, which then serve as precursors for more complex molecules. The main synthetic routes are illustrated below.

G cluster_reduction Reduction cluster_oxidation Oxidation cluster_products Pharmaceutical Scaffolds start This compound amino 2-Amino-4,5-dimethoxytoluene start->amino e.g., NaBH4, H2/Pd-C aldehyde 4,5-Dimethoxy-2-nitrobenzaldehyde start->aldehyde Oxidizing Agent indole Indole Derivatives start->indole Condensation & Reductive Cyclization quinazoline Quinazoline Derivatives amino->quinazoline Cyclization with Carbonyl Compounds acid 4,5-Dimethoxy-2-nitrobenzoic acid aldehyde->acid e.g., H2O2, NaClO2 hydrazide Benzohydrazide Derivatives acid->hydrazide Hydrazine

Figure 1: Key synthetic transformations of this compound.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 2-Amino-4,5-dimethoxytoluene is a critical step. The resulting aniline derivative is a key precursor for the synthesis of various heterocyclic compounds, particularly quinazolines.[3] Common reducing agents include sodium borohydride in the presence of a catalyst or catalytic hydrogenation.[4]

Oxidation of the Methyl Group

Oxidation of the benzylic methyl group can yield either 4,5-Dimethoxy-2-nitrobenzaldehyde or 4,5-Dimethoxy-2-nitrobenzoic acid, depending on the reaction conditions and the oxidizing agent used.[5] These carbonyl and carboxyl derivatives are valuable intermediates for synthesizing compounds like 4,5-dimethoxy-2-nitrobenzohydrazides, which have shown potential as antioxidant and cholinergic agents.[6]

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties.[1][7] The synthesis often involves the condensation of an ortho-amino-aromatic compound, such as a derivative of 2-Amino-4,5-dimethoxytoluene, with a carbonyl compound or its equivalent, followed by cyclization.[3]

G start 2-Amino-4,5-dimethoxytoluene (from this compound) intermediate Intermediate Formation start->intermediate aldehyde Aromatic Aldehyde aldehyde->intermediate ammonium Ammonium Salt (Nitrogen Source) ammonium->intermediate cyclization [4+1+1] Tandem Cycloaddition intermediate->cyclization Base Promoted product Substituted Quinazoline cyclization->product

Figure 2: General workflow for Quinazoline synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid

This protocol describes the nitration of 3,4-dimethoxybenzoic acid to yield the target intermediate. While starting from a related compound, this method is indicative of the nitration chemistry involved and provides a direct route to the key acid intermediate.

Materials:

  • 3,4-dimethoxybenzoic acid

  • Nitric acid (20%)

  • Ice-water bath

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) and place it in an ice-bath.[5]

  • Slowly add 50 mL of 20% nitric acid to the flask.[5]

  • Stir the reaction mixture at 60 °C for 6 hours.[5]

  • After cooling to room temperature, pour the mixture onto ice-water.[5]

  • Filter the resulting solid, wash it with water, and dry it.[5]

  • Purify the crude product by silica gel column chromatography to obtain 4,5-Dimethoxy-2-nitrobenzoic acid as a light yellow solid.[5]

Protocol 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzohydrazide

This protocol outlines the conversion of a methyl benzoate intermediate into a hydrazide, a key step for creating certain classes of pharmaceutical leads.[6]

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate

  • Hydrazine monohydrate

  • Absolute ethanol

Procedure:

  • Reflux a mixture of methyl 4,5-dimethoxy-2-nitrobenzoate and an excess of hydrazine monohydrate in absolute ethanol.[6]

  • Continue the reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to yield 4,5-dimethoxy-2-nitrobenzohydrazide.[6]

Protocol 3: General Synthesis of Quinazoline Derivatives

This protocol describes a modern, metal-free approach to synthesizing substituted quinazolines from ortho-substituted nitroarenes, which can be derived from this compound.[3]

Materials:

  • Ortho-substituted nitroarene (e.g., 2-Amino-4,5-dimethoxytoluene derivative)

  • Aldehyde

  • Ammonium salt (e.g., ammonium acetate)

  • Base (e.g., DABCO)

  • Solvent (e.g., DMSO)

Procedure:

  • In a suitable reaction vessel, combine the ortho-substituted nitroarene, aldehyde, and ammonium salt.[3]

  • Add the base and the solvent to the mixture.

  • Heat the reaction mixture under appropriate conditions (e.g., reflux) until the reaction is complete.

  • Cool the mixture and perform a suitable work-up, which may include extraction and purification by chromatography, to isolate the 2,4-substituted quinazoline derivative.[3]

Data Summary

The following tables summarize quantitative data for the synthesis of key intermediates and derivatives.

Compound Starting Material Yield Melting Point (°C) Reference
4,5-Dimethoxy-2-nitrobenzoic acid3,4-dimethoxybenzoic acid77%195-197[5]
4,5-Dimethoxy-2-nitrobenzohydrazideMethyl 4,5-dimethoxy-2-nitrobenzoate60-70%-[6]
2,4-Substituted QuinazolinesOrtho-substituted nitroarenes77-90%-[3]

Table 1: Summary of Reaction Yields for Key Synthetic Steps.

Compound 1H NMR (CDCl3, ppm) Reference
4,5-Dimethoxy-2-nitrobenzoic acidδ 7.42 (s, 1H), 7.26 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H)[5]
4,5-Dimethoxy-2-nitroacetophenone7.60 (s, 1H, 3-HAr); 6.75 (s, 1H, 6-HAr); 3.93 (s, 6H, OCH3); 2.42 (s, 3H, CH3)[8]
4,5-Dimethoxy-2-nitrobenzhydrol7.47 (s, 1H,3-HAr); 7.17 (s, 5H, HPh); 7.13 (s, 1H, 6-HAr); 6.37 (s, 1H, CH); 3.80 (s, 6H, OCH3); 3.12 (broad s, 1H, OH)[9]

Table 2: Spectroscopic Data for Selected Intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4,5-Dimethoxy-2-nitrotoluene synthesis from 3,4-Dimethoxytoluene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh, properly stored nitric and sulfuric acids. 2. Ensure the reaction temperature is maintained within the optimal range (typically 0-10 °C). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow for sufficient time for completion.
Formation of Multiple Products (Isomers) 1. The methoxy groups in 3,4-dimethoxytoluene direct nitration to several positions. The primary isomers are the desired 2-nitro and the undesired 6-nitro products. 2. Reaction temperature is too high, leading to decreased regioselectivity.1. Carefully control the reaction temperature, as lower temperatures generally favor the formation of the 2-nitro isomer. 2. Employ a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can offer improved regioselectivity.
Formation of Dark-Colored Byproducts 1. Over-nitration leading to dinitro or trinitro compounds. 2. Oxidation of the starting material or product. 3. Reaction temperature is too high.1. Use a stoichiometric amount of the nitrating agent. 2. Maintain a low reaction temperature and add the nitrating agent slowly to control the exothermic reaction. 3. Ensure the starting material is pure and free of easily oxidizable impurities.
Difficulty in Product Isolation/Purification 1. The product is an oil or low-melting solid, making filtration difficult. 2. Co-crystallization of isomers.1. After quenching the reaction with ice water, extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the reaction conditions. With careful control of temperature and the use of appropriate reagents, yields in the range of 60-80% can be achieved. Optimization of the reaction parameters is crucial for maximizing the yield.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting material from the product and any byproducts. The spots can be visualized under UV light.

Q3: What are the most common side products in this reaction?

A3: The most common side product is the isomeric 3,4-Dimethoxy-6-nitrotoluene. Due to the activating nature of the methoxy groups, dinitrated byproducts can also form if the reaction conditions are not carefully controlled, especially at higher temperatures or with an excess of the nitrating agent.

Q4: What is the best method for purifying the final product?

A4: Column chromatography is the most effective method for purifying this compound, especially for removing isomeric impurities. Recrystallization can also be used if a suitable solvent is found, but it may be less effective at separating isomers.

Q5: Are there any alternative nitrating agents that can be used?

A5: Yes, milder nitrating agents can be employed to potentially improve regioselectivity and reduce the formation of byproducts. Some alternatives include:

  • Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride.

  • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in aprotic solvents.

  • Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent that can be used under anhydrous conditions.[1]

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the nitration of 3,4-Dimethoxytoluene.

Materials:

  • 3,4-Dimethoxytoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath.

  • Reaction Setup: Dissolve 3,4-Dimethoxytoluene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 3,4-Dimethoxytoluene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

Table 1: Effect of Temperature on Isomer Ratio in the Nitration of Toluene (as an illustrative example)

Temperature (°C)Ortho-isomer (%)Meta-isomer (%)Para-isomer (%)
-3062335
058438
3055540

Note: This table illustrates the general trend of temperature effects on the nitration of a related compound, toluene. A similar trend, with a preference for the ortho- (2-nitro) and para- (6-nitro) isomers, is expected for 3,4-dimethoxytoluene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4) reaction Nitration at 0-10 °C prep_nitrating->reaction prep_starting Dissolve 3,4-Dimethoxytoluene in Dichloromethane prep_starting->reaction quench Quench with Ice Water reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 4,5-Dimethoxy- 2-nitrotoluene chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes temp Reaction Temperature yield Yield temp->yield purity Purity (Isomer Ratio) temp->purity byproducts Byproduct Formation temp->byproducts reagent Nitrating Agent reagent->yield reagent->purity reagent->byproducts time Reaction Time time->yield time->byproducts

Caption: Key factors influencing the yield and purity of the synthesis.

References

Technical Support Center: Nitration of 3,4-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common byproducts, troubleshooting, and experimental protocols related to the nitration of 3,4-dimethoxytoluene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the nitration of 3,4-dimethoxytoluene?

A1: The nitration of 3,4-dimethoxytoluene is expected to yield primarily mononitrated and dinitrated products. The two methoxy groups are strong activating and ortho, para-directing groups, while the methyl group is a moderately activating ortho, para-director. The directing influence of the methoxy groups is dominant. Therefore, the initial mononitration is expected to occur at positions 5 or 6, ortho to one methoxy group and para to the other. Subsequent dinitration of the activated ring leads predominantly to 1,2-dimethoxy-4-methyl-5,6-dinitrobenzene .

Q2: What are the common byproducts in the nitration of 3,4-dimethoxytoluene?

A2: Byproducts primarily arise from the formation of other positional isomers during mono- and di-nitration, as well as potential over-nitration or side reactions. The most common byproducts are other isomers of the mono- and dinitrated product. Due to the high activation of the ring, controlling the reaction to obtain only the mononitro product can be challenging, leading to mixtures of mono- and dinitrated compounds.[1]

Q3: What causes the formation of these byproducts?

A3: The formation of isomeric byproducts is governed by the relative rates of electrophilic attack at different positions on the aromatic ring. While the positions ortho and para to the methoxy groups are strongly favored, a small percentage of substitution can occur at other positions. Over-nitration to dinitro or even trinitro compounds can occur if the reaction conditions (temperature, concentration of nitrating agent, reaction time) are not carefully controlled.[1]

Q4: Can oxidation occur as a side reaction?

A4: Yes, with highly activated aromatic compounds like 3,4-dimethoxytoluene, oxidation of the methoxy groups or the aromatic ring itself by the strong nitrating mixture (concentrated nitric and sulfuric acids) is a potential side reaction. This can lead to the formation of quinone-like structures through a process of oxidative demethylation.

Q5: How can I minimize the formation of byproducts?

A5: To minimize byproducts, it is crucial to control the reaction conditions strictly. This includes:

  • Low Temperature: Running the reaction at low temperatures (e.g., 0-5 °C) helps to control the exothermic nature of the reaction and improve selectivity.

  • Stoichiometry of Nitrating Agent: Using a controlled amount of the nitrating agent can help to prevent over-nitration. For mononitration, a slight excess of the nitrating agent is typically used.

  • Slow Addition: Adding the nitrating agent slowly to the solution of 3,4-dimethoxytoluene allows for better temperature control and reduces localized high concentrations of the nitrating species.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of desired product - Incomplete reaction. - Degradation of starting material or product due to harsh conditions. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Maintain a low reaction temperature and avoid prolonged reaction times. - Optimize the extraction and purification steps.
Formation of multiple spots on TLC (high levels of byproducts) - Reaction temperature was too high. - Excess of nitrating agent. - Reaction time was too long.- Ensure the reaction is maintained at the optimal low temperature using an ice bath. - Carefully control the stoichiometry of the nitrating agent. - Monitor the reaction closely and quench it as soon as the starting material is consumed.
Dark-colored reaction mixture or product - Oxidation of the starting material or product. - Formation of polymeric byproducts.- Use a milder nitrating agent if possible. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Purify the product using column chromatography or recrystallization.
Difficulty in separating the desired product from byproducts - Similar polarities of the desired product and byproducts.- Employ high-performance liquid chromatography (HPLC) or preparative TLC for separation. - Consider derivatization of the product mixture to facilitate separation.

Common Byproducts in the Nitration of 3,4-Dimethoxytoluene

Byproduct Chemical Structure Reason for Formation Expected Abundance
Mononitro Isomers 1,2-Dimethoxy-4-methyl-5-nitrobenzene and 1,2-Dimethoxy-4-methyl-6-nitrobenzeneIncomplete reaction or targeted synthesis of the mononitro compound. These are the major mononitration products due to the directing effects of the methoxy and methyl groups.Can be the major product if the reaction is stopped after mononitration.
Other Dinitro Isomers e.g., 1,2-Dimethoxy-4-methyl-3,5-dinitrobenzeneNitration at less favored positions due to the high reactivity of the ring.Minor
Trinitro Compounds e.g., 1,2-Dimethoxy-4-methyl-3,5,6-trinitrobenzeneOver-nitration under harsh reaction conditions (high temperature, excess nitrating agent).Very Minor / Trace
Oxidation Products (Quinones) e.g., 4-Methyl-5,6-dinitro-1,2-benzoquinoneOxidative demethylation of the methoxy groups by the strong nitrating mixture.Minor, but more likely under harsh conditions.

Experimental Protocol: Dinitration of 3,4-Dimethoxytoluene

This protocol is a representative procedure for the dinitration of an activated aromatic compound and should be adapted and optimized for the specific requirements of the experiment.

Materials:

  • 3,4-Dimethoxytoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or another suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid to the sulfuric acid. Caution: This is a highly exothermic reaction. Maintain the temperature of the mixture below 10 °C.

  • Reaction Setup: Dissolve 3,4-dimethoxytoluene in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3,4-dimethoxytoluene over a period of 30-60 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the desired dinitrated product.

Visualizations

Nitration_Pathway 3,4-Dimethoxytoluene 3,4-Dimethoxytoluene Mononitro_Intermediates Mononitro Isomers (e.g., 5-nitro, 6-nitro) 3,4-Dimethoxytoluene->Mononitro_Intermediates + HNO3/H2SO4 Oxidation Oxidation Products (Quinones) (Byproducts) 3,4-Dimethoxytoluene->Oxidation Oxidative Side-reaction Dinitro_Product 1,2-Dimethoxy-4-methyl-5,6-dinitrobenzene (Major Product) Mononitro_Intermediates->Dinitro_Product + HNO3/H2SO4 Dinitro_Byproducts Other Dinitro Isomers (Byproducts) Mononitro_Intermediates->Dinitro_Byproducts Less Favored Nitration Over_Nitration Trinitro Compounds (Byproducts) Dinitro_Product->Over_Nitration Harsh Conditions

Caption: Reaction pathway for the nitration of 3,4-dimethoxytoluene.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting Start Nitration Experiment Analysis Analyze Product Mixture (TLC, GC, NMR) Start->Analysis Check_Yield Low Yield? Analysis->Check_Yield Check_Purity High Byproducts? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Check reaction time/temp - Adjust stoichiometry Check_Yield->Optimize_Conditions Yes Desired_Product Successful Synthesis Check_Purity->Desired_Product No Control_Temp_Reagents Control Reaction: - Lower temperature - Slow reagent addition Check_Purity->Control_Temp_Reagents Yes Improve_Workup Optimize Workup/ Purification Optimize_Conditions->Improve_Workup Improve_Workup->Start Control_Temp_Reagents->Start

Caption: A logical workflow for troubleshooting nitration experiments.

References

troubleshooting guide for the reduction of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of 4,5-Dimethoxy-2-nitrotoluene

This guide provides troubleshooting advice and detailed protocols for the chemical reduction of this compound to its corresponding aniline, 2-Amino-4,5-dimethoxytoluene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for reducing this compound?

The most widely employed methods for reducing aromatic nitro compounds like this compound are catalytic hydrogenation and metal/acid reductions.

  • Catalytic Hydrogenation: This method often uses a palladium-on-carbon (Pd/C) catalyst with hydrogen gas.[1] It is known for high yields and clean reaction profiles, as the only byproduct is water.[2][3]

  • Metal/Acid Reduction: Stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a classic and effective method.[4] Alternatively, iron (Fe) powder in acetic acid or hydrochloric acid can be used and often results in an easier workup compared to tin salts.[1][5]

Q2: What are the potential side products I should be aware of?

Incomplete reduction can yield intermediates such as nitroso and hydroxylamine species.[6] Under certain conditions, particularly with reducing agents like lithium aluminum hydride (which is not recommended for this transformation), azo compounds can be formed as dimeric byproducts.[1]

Q3: My purified 2-Amino-4,5-dimethoxytoluene is discolored. What is the cause and how can I fix it?

Discoloration in anilines is frequently caused by air oxidation, leading to the formation of colored impurities.[7] To minimize this, ensure the final product is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool place. If the product is already discolored, recrystallization with a small amount of activated charcoal can help remove colored impurities.[7]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to achieve good separation between the starting material (this compound) and the product amine. The starting material is significantly less polar than the amine product. Staining with potassium permanganate or visualization under UV light can help identify the spots. The disappearance of the starting material spot indicates the reaction is complete.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the reduction of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield (Incomplete Reaction) Catalytic Hydrogenation: 1. Inactive catalyst (old, poisoned).[2] 2. Insufficient hydrogen supply or pressure.[2] 3. Poor solubility of starting material in the chosen solvent.[8]Catalytic Hydrogenation: 1. Use fresh, high-quality Pd/C catalyst. Ensure all glassware is free of potential catalyst poisons like sulfur compounds. 2. Check the system for leaks. Purge the reaction flask thoroughly with hydrogen. If using a balloon, ensure it is adequately filled and consider bubbling H₂ through the reaction mixture for a short period.[9] 3. Switch to a solvent in which the starting material is more soluble, such as methanol, ethanol, or THF.[9]
Metal/Acid Reduction: 1. Insufficient reducing agent or acid. 2. Passivation of the metal surface (e.g., iron oxide layer).[5]Metal/Acid Reduction: 1. Ensure the correct stoichiometry of the metal and acid is used. 2. If using iron, consider mechanical stirring to abrade the metal surface. Activating the metal with a brief acid wash before the reaction can also be effective.
Difficult Workup: Emulsion or Persistent Precipitate SnCl₂ Reduction: Formation of insoluble tin hydroxides (Sn(OH)₂/Sn(OH)₄) during basic workup.[10]SnCl₂ Reduction: 1. After the reaction, add a concentrated aqueous solution of NaOH or KOH until the pH is strongly basic (>13). The amphoteric tin salts will redissolve to form soluble stannates ([Sn(OH)₄]²⁻), allowing for a clean phase separation.[10][11] 2. Alternatively, filter the reaction mixture through a pad of Celite after neutralization to remove the tin precipitates.[10]
Product Purification Issues: Streaking on TLC/Column The basic amino group on the product interacts strongly with the acidic silica gel.[7]1. Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to the chromatography eluent.[7] 2. Consider using a different stationary phase, such as neutral or basic alumina, for column chromatography.[7]

Data Presentation: Comparison of Reduction Methods

The following table summarizes typical quantitative data for common reduction methods. Values are approximate and can vary based on reaction scale and specific conditions.

Method Reagents Typical Reaction Time Typical Yield Purity Key Advantages/Disadvantages
Catalytic Hydrogenation H₂, Pd/C2-12 hours>90%[2][3]HighAdv: Clean, high yield, easy workup. Disadv: Requires specialized equipment (hydrogen source), catalyst can be expensive and pyrophoric.
Stannous Chloride Reduction SnCl₂·2H₂O, HCl1-4 hours70-90%Good to HighAdv: Fast, reliable, does not require pressure equipment.[4] Disadv: Workup can be difficult due to tin salt precipitation.[4][10]
Iron Reduction Fe, Acetic Acid/HCl3-8 hours75-95%Good to HighAdv: Inexpensive, environmentally benign metal, easier workup than SnCl₂.[1] Disadv: Can be slower, requires efficient stirring.[5]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (approx. 10-20 mL per gram of starting material).[3]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).

  • Hydrogenation: Securely seal the flask with a septum. Connect the flask to a hydrogen source (balloon or hydrogenation apparatus). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature (20-30°C) under a positive pressure of hydrogen.[3] Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4,5-dimethoxytoluene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[7]

Method 2: Reduction using Stannous Chloride (SnCl₂)
  • Setup: To a round-bottom flask with a stir bar, add this compound (1.0 eq) and ethanol or ethyl acetate as the solvent.[10]

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 3-4 eq) to the mixture.

  • Reaction: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (approx. 4-5 eq). After the addition, allow the reaction to warm to room temperature and then heat to reflux (typically 50-70°C).

  • Monitoring: Stir vigorously and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully add a concentrated solution of NaOH (e.g., 50% aq.) until the pH is strongly basic (pH > 13).[11] The precipitated tin salts should dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Method 1.

Visualizations

Reaction_Pathway Start This compound (C₉H₁₁NO₄) Product 2-Amino-4,5-dimethoxytoluene (C₉H₁₃NO₂) Start->Product Reduction Reagents Reducing Agent (e.g., H₂/Pd/C or SnCl₂/HCl) Reagents->Start

Caption: Chemical reduction of this compound.

Troubleshooting_Workflow Start Reaction Incomplete? Method Which Method? Start->Method Yes Success Problem Solved Start->Success No Hydrogenation Catalytic Hydrogenation Method->Hydrogenation MetalAcid Metal/Acid Reduction Method->MetalAcid H2_Check Check H₂ Supply & Catalyst Activity Contact Consult Senior Chemist H2_Check->Contact Issue Persists Metal_Check Check Reagent Stoichiometry & Metal Activity Metal_Check->Contact Issue Persists Hydrogenation->H2_Check MetalAcid->Metal_Check Experimental_Workflow A 1. Setup Reaction (Substrate, Solvent) B 2. Add Reagents (Catalyst/Metal) A->B C 3. Run Reaction (Monitor by TLC) B->C D 4. Workup (Filter/Quench/Extract) C->D E 5. Isolate Crude Product (Rotovap) D->E F 6. Purify (Recrystallize/Column) E->F G Pure Product F->G

References

optimizing reaction conditions for the synthesis of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethoxy-2-nitrotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors, including suboptimal reaction conditions, the formation of side products, and inefficient purification.[1] Key areas to investigate are:

  • Reaction Temperature: The temperature of the nitration reaction is critical. If the temperature is too high, it can lead to the formation of dinitro compounds and other side products.[1] Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to maintain the recommended temperature range throughout the addition of the nitrating agent.

  • Nitrating Agent Stoichiometry: An excess of the nitrating agent can lead to over-nitration, while an insufficient amount will result in incomplete conversion of the starting material. Careful control of the molar ratios of the reagents is essential.

  • Reaction Time: The reaction may not have gone to completion if the stirring time after the addition of the nitrating agent is too short. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Work-up Procedure: Product loss can occur during the work-up and purification steps. Ensure efficient extraction of the product from the aqueous layer and minimize losses during recrystallization by using the appropriate solvent and cooling procedure.[2]

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 2-nitro isomer?

A2: The methoxy groups in 3,4-dimethoxytoluene are ortho-, para-directing. Nitration can potentially occur at the 2- or 6-position. To favor the formation of the desired this compound:

  • Control Reaction Temperature: Maintaining a low reaction temperature can enhance the selectivity for the desired isomer.[1]

  • Choice of Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[1][3] The ratio of these acids can be optimized to improve selectivity.[1]

Q3: After quenching the reaction with ice water, my product does not precipitate. What should I do?

A3: If your product does not precipitate upon quenching, it is likely soluble in the acidic aqueous mixture or is an oil at the quenching temperature.[2] The recommended procedure is to perform a liquid-liquid extraction.[2]

  • Transfer the entire quenched mixture to a separatory funnel.

  • Extract the mixture several times with a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[2]

  • Combine the organic extracts.

  • Proceed with the standard washing and drying steps as outlined in the experimental protocol.[2]

Q4: I have an emulsion forming during the liquid-liquid extraction. How can I break it?

A4: Emulsions can be problematic during work-up. To break an emulsion, you can try the following:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which often helps in phase separation.[2]

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[2]

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[2]

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow for natural separation.[2]

Q5: My final product is an inseparable mixture of isomers. What purification strategy should I use?

A5: If recrystallization does not provide the desired purity, column chromatography is a recommended method for separating isomers.[2] The choice of solvent system for chromatography will depend on the polarity of the isomers and should be determined by TLC analysis.

Q6: How can I confirm the identity and purity of my synthesized this compound?

A6: The identity and purity of the final product can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.[1]

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the compound.[1]

  • Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity and identify any impurities.[1]

Optimized Reaction Conditions

The following table summarizes key quantitative data for the synthesis of this compound, compiled from various sources.

ParameterRecommended Value/RangeNotes
Starting Material 3,4-Dimethoxytoluene---
Nitrating Agent Conc. Nitric Acid / Conc. Sulfuric AcidA common and effective nitrating mixture.[1][3]
Reaction Temperature 0 - 10 °CCrucial for controlling selectivity and minimizing side reactions.[1][4]
Addition of Nitrating Agent Dropwise, with vigorous stirringSlow addition is necessary to maintain the low reaction temperature.[4]
Reaction Time 1 - 3 hours post-additionMonitor by TLC to ensure completion.
Quenching Pouring into ice-waterStandard procedure to stop the reaction and precipitate the product.[2]
Purification Method Recrystallization (e.g., from ethanol) or Column ChromatographyRecrystallization is often sufficient for purification.[1] Column chromatography can be used for separating isomers.[2]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3,4-Dimethoxytoluene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (95-98%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethanol (for recrystallization)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,4-dimethoxytoluene in a suitable solvent (e.g., dichloromethane) or use it neat.

  • Cooling: Cool the flask containing the 3,4-dimethoxytoluene solution to 0-5 °C using an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3,4-dimethoxytoluene, ensuring the internal temperature does not exceed 10 °C.[4]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[2]

  • Work-up:

    • If a solid precipitates, collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.[2]

    • If no solid precipitates, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with dichloromethane or ethyl acetate.[2]

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) D 4. Add Nitrating Mixture Dropwise A->D B 2. Dissolve 3,4-Dimethoxytoluene C 3. Cool to 0-5 °C B->C C->D E 5. Stir for 1-3 hours at 0-10 °C D->E F 6. Quench in Ice-Water E->F G 7a. Liquid-Liquid Extraction (if no precipitate) F->G H 7b. Wash Organic Layer (H2O, NaHCO3, Brine) G->H I 7c. Dry and Evaporate Solvent H->I J 8. Recrystallization (e.g., from Ethanol) I->J K 9. Isolate Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issues cluster_workup_issues Work-up Problems Start Problem Encountered LowYield Low Yield? Start->LowYield Purity Impure Product? Start->Purity Workup Work-up Issue? Start->Workup Temp Optimize Temperature (0-10 °C) LowYield->Temp Time Increase Reaction Time (Monitor by TLC) LowYield->Time Stoich Check Reagent Stoichiometry LowYield->Stoich Isomers Mixture of Isomers? Purity->Isomers SideProducts Other Side Products? Purity->SideProducts Column Purify by Column Chromatography Isomers->Column Recrystal Optimize Recrystallization SideProducts->Recrystal NoPrecipitate No Precipitate After Quenching? Workup->NoPrecipitate Emulsion Emulsion During Extraction? Workup->Emulsion Extraction Perform Liquid-Liquid Extraction NoPrecipitate->Extraction BreakEmulsion Add Brine / Gentle Swirling Emulsion->BreakEmulsion

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4,5-Dimethoxy-2-nitrotoluene.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, a key intermediate in various synthetic pathways.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling - Insufficient concentration: The solution is not saturated or is supersaturated. - Too much solvent was used: The compound remains fully dissolved even at low temperatures.[1] - Cooling too rapidly: Prevents the formation of crystal nuclei.- Induce crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of pure this compound. - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Oiling Out (Formation of an oil instead of crystals) - High concentration of impurities: Impurities can lower the melting point of the mixture. - Solution is too concentrated: The compound comes out of solution above its melting point. - Inappropriate solvent: The solvent's boiling point may be too high.- Add more solvent: Re-heat the solution and add a small amount of additional hot solvent to decrease the concentration. - Use a different solvent or solvent system: Select a solvent with a lower boiling point or try a mixed solvent system (e.g., ethanol/water). - Cool the solution very slowly: This can sometimes favor crystal formation over oiling.
Colored Crystals - Presence of colored impurities: Often aromatic byproducts from the nitration reaction.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1] - Perform a second recrystallization: A subsequent recrystallization can further remove residual color.
Low Recovery of Purified Product - Too much solvent used: A significant portion of the product remains in the mother liquor.[1] - Premature crystallization during hot filtration: Product is lost on the filter paper. - Washing with too much cold solvent: The product is partially soluble even in cold solvent.[1]- Use the minimum amount of hot solvent: Ensure the solid is just dissolved at the boiling point of the solvent. - Pre-heat the filtration apparatus: Use a pre-heated funnel and receiving flask to prevent cooling and crystallization during filtration.[1] - Wash with a minimal amount of ice-cold solvent: Use just enough solvent to rinse the crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: When synthesizing this compound by the nitration of 4-methylveratrole (1,2-dimethoxy-4-methylbenzene), common impurities include:

  • Isomeric products: Nitration can also occur at other positions on the aromatic ring, leading to isomers such as 2,3-dimethoxy-5-nitrotoluene and 2,3-dimethoxy-6-nitrotoluene.

  • Dinitro compounds: Over-nitration can lead to the formation of dinitrated products.

  • Unreacted starting material: Incomplete nitration will leave residual 4-methylveratrole.

  • Oxidation byproducts: The strong oxidizing conditions of nitration can sometimes lead to the formation of colored byproducts.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of many nitroaromatic compounds, including this compound. It generally provides good solubility at elevated temperatures and lower solubility at cooler temperatures, which is ideal for recrystallization. A mixed solvent system of ethanol and water can also be effective, particularly if the compound is too soluble in pure ethanol even at low temperatures.[1][2]

Q3: My compound won't crystallize, even after scratching and seeding. What should I do?

A3: If crystallization does not occur, it is likely that the solution is not sufficiently saturated. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again. If this fails, you may need to reconsider your choice of solvent. It is also possible that a significant amount of impurities is inhibiting crystallization. In such cases, purification by column chromatography may be a necessary alternative.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase of methanol and water is a common starting point for the analysis of nitrotoluene isomers.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to known standards.[6][7][8][9]

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines a standard procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a gentle boil for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature oven.

Quantitative Data

Solubility of this compound (Qualitative)

SolventPolarity IndexSolubility (at Room Temp)Solubility (at Boiling Point)Suitability for Recrystallization
Water 1.000InsolubleInsolublePoor (can be used as an anti-solvent with ethanol)
Methanol 0.762Sparingly SolubleSolubleGood
Ethanol 0.654Sparingly SolubleSolubleExcellent (Recommended)
Ethyl Acetate 0.228SolubleVery SolubleFair (may result in lower yield)
Toluene 0.099SolubleVery SolublePoor (high solubility at room temperature)
Hexane 0.009InsolubleSparingly SolubleFair (may require a large volume of solvent)

Polarity index values are relative to water and are sourced from publicly available data.[10][11][12]

Visualizations

Purification_Troubleshooting cluster_start Start: Crude Product cluster_recrystallization Recrystallization Process cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Crude this compound dissolve Dissolve in hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form cool->crystals Success no_crystals No crystals / Oiling out cool->no_crystals Problem pure_product Pure Product crystals->pure_product add_seed Add seed crystal / Scratch flask no_crystals->add_seed Supersaturated? reduce_solvent Reduce solvent volume no_crystals->reduce_solvent Too much solvent? change_solvent Change solvent / Use co-solvent no_crystals->change_solvent Impurities / Wrong solvent? retry Retry Recrystallization add_seed->retry reduce_solvent->retry change_solvent->retry retry->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Methylveratrole nitration Nitration start->nitration crude Crude Product nitration->crude recrystallization Recrystallization crude->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying hplc HPLC drying->hplc nmr NMR drying->nmr mp Melting Point drying->mp pure Pure this compound hplc->pure nmr->pure mp->pure

Caption: Overall experimental workflow from synthesis to analysis.

References

preventing the formation of dinitro isomers in toluene nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for toluene nitration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their nitration experiments, with a specific focus on preventing the formation of dinitro isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of dinitro-toluene isomers during the mononitration of toluene?

A1: The formation of dinitro-toluene isomers is primarily a result of over-nitration, which can be caused by several factors. The initial mononitration of toluene is an activating reaction, meaning the product, nitrotoluene, is more reactive towards further nitration than toluene itself. Key factors influencing dinitration include:

  • Reaction Temperature: Nitration is a highly exothermic reaction. Elevated temperatures significantly increase the reaction rate and the likelihood of subsequent nitration of the mononitro-toluene product.[1]

  • Concentration of Nitrating Agent: A high concentration of the nitrating agent (e.g., nitric acid in the mixed acid method) increases the availability of the nitronium ion (NO₂⁺), the active electrophile, driving the reaction towards dinitration.

  • Reaction Time: Allowing the reaction to proceed for an extended period after the complete consumption of toluene can lead to the slower, secondary nitration of the mononitrated products.

  • Inadequate Mixing: Poor mixing can create localized "hot spots" with higher temperatures and concentrations of the nitrating agent, promoting dinitration.

Q2: How can I control the reaction temperature to minimize dinitration?

A2: Strict temperature control is arguably the most critical parameter for preventing over-nitration. Here are several recommended practices:

  • Cooling Baths: Conduct the reaction in an ice bath or an ice-salt bath to maintain a consistently low temperature, typically between 0 and 10°C for standard mixed acid nitration.[2] For highly selective reactions, even lower temperatures, such as below -40°C when using agents like N₂O₅ in dichloromethane, are effective.[3][4][5]

  • Slow Addition of Reagents: The nitrating agent should be added to the toluene solution slowly and dropwise. This allows for the dissipation of the heat generated during the exothermic reaction and prevents a rapid temperature increase.[6][7]

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

Q3: What is the optimal ratio of nitric acid to sulfuric acid in the mixed acid nitration of toluene to favor mononitration?

A3: In the widely used mixed acid method, concentrated sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion from nitric acid. A common and effective mixture for selective mononitration is a 1:2 or 1:1 molar ratio of nitric acid to sulfuric acid. It is crucial to use concentrated acids to minimize the presence of water, which can deactivate the nitronium ion.

Q4: Are there alternative nitrating agents or solvent systems that offer better selectivity for mononitration?

A4: Yes, several alternative systems can provide higher selectivity and milder reaction conditions compared to the traditional mixed acid method. These include:

  • Nitrogen(V) oxide (N₂O₅) in Dichloromethane (CH₂Cl₂): This system has been shown to be a highly active and selective nitrating agent.[3][4][5] Conducting the reaction at low temperatures (below -40°C) with this reagent can significantly reduce the formation of the meta-isomer and by extension, dinitro isomers.[3][4][5]

  • Acetyl Nitrate: Prepared in situ from nitric acid and acetic anhydride, this reagent can also be used for mononitration.

  • Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites (e.g., H-mordenite, HZSM-5), can enhance para-selectivity and provide a cleaner reaction profile.[8][9][10] These catalysts can be filtered off after the reaction, simplifying the work-up procedure.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High yield of dinitro-toluene isomers identified by GC-MS or NMR. Reaction temperature was too high.- Ensure the reaction is performed in an efficient cooling bath (ice or ice-salt).- Add the nitrating agent more slowly to allow for better heat dissipation.- Continuously monitor the internal reaction temperature.
Excess of nitrating agent was used.- Carefully calculate and use a stoichiometric amount or a slight excess of the nitrating agent relative to toluene.- Consider adding the toluene dropwise to the nitrating mixture to maintain a low concentration of the aromatic substrate.[1]
Prolonged reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Quench the reaction as soon as the toluene has been consumed.
Reaction is too vigorous and difficult to control, leading to a dark, tar-like mixture. The substrate is highly activated and the reaction conditions are too harsh.- Dilute the reaction mixture with an inert solvent like dichloromethane.- Lower the reaction temperature significantly (e.g., to -10°C or below).- Consider a milder nitrating agent, such as N₂O₅ in an organic solvent.
Poor regioselectivity with a high percentage of the meta-isomer. The reaction conditions favor less selective pathways.- Lowering the reaction temperature can sometimes improve regioselectivity.[3][4][5]- Employing a solid acid catalyst, such as a zeolite, can significantly enhance para-selectivity.[8][9][10]

Quantitative Data on Isomer Distribution

The following table summarizes the distribution of mononitro-toluene isomers under different experimental conditions. Minimizing the formation of the meta-isomer is often a primary goal, as its presence can lead to undesired symmetrical trinitrotoluene isomers in subsequent nitration steps.[10]

Nitrating Agent / CatalystSolventTemperature (°C)Ortho (%)Meta (%)Para (%)Reference
HNO₃ / H₂SO₄-30~58.8~4.4~36.8
HNO₃ / H₂SO₄-5057538[11]
N₂O₅CH₂Cl₂-4061.61.237.2[5]
N₂O₅CH₂Cl₂-2059.41.639.0[5]
N₂O₅CH₂Cl₂059.32.038.7[5]
N₂O₅CH₂Cl₂2058.01.940.1[5]
HNO₃ / H-Beta ZeoliteVapor Phase---77
HNO₃ / H₃PO₄/ZSM-5Vapor Phase---97.9[10]

Experimental Protocols

Protocol 1: Controlled Mononitration of Toluene using Mixed Acid

This protocol details a standard procedure for the selective synthesis of mononitrotoluene isomers while minimizing the formation of dinitrotoluene.

Materials:

  • Toluene (freshly distilled)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (10%)

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid.[6] Maintain the temperature of the mixture below 10°C during the addition.

  • Nitration Reaction: To the cooled nitrating mixture, add 1.0 mL of toluene dropwise over a period of 5 minutes, ensuring the reaction temperature is maintained between 0-10°C.[6] The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring and Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 5 minutes. Then, allow the reaction to warm to room temperature and stir for another 5 minutes.[6] The progress can be monitored by TLC.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 10 mL of cold water.

    • Rinse the reaction flask with 4 mL of diethyl ether and add it to the separatory funnel.

    • Separate the aqueous layer.

    • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 5 mL of water.[6]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation: Remove the solvent by rotary evaporation to obtain the crude product, which is a mixture of mononitrotoluene isomers. The product can then be analyzed by GC-MS or NMR to determine the isomer distribution.

Logical Workflow for Troubleshooting Dinitro Isomer Formation

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Corrective Actions cluster_3 Advanced Troubleshooting cluster_4 Outcome start High Dinitro Isomer Content Detected temp Review Reaction Temperature Profile start->temp Exothermic reaction? conc Verify Reagent Stoichiometry start->conc Excess reagents? time Check Total Reaction Time start->time Over-reaction? lower_temp Decrease and strictly control temperature (e.g., 0-5°C) temp->lower_temp adjust_reagents Reduce amount of nitrating agent Add toluene to acid mixture conc->adjust_reagents monitor_rxn Monitor reaction by TLC Quench immediately upon toluene consumption time->monitor_rxn alt_reagents Consider alternative nitrating agents (e.g., N₂O₅ in CH₂Cl₂) lower_temp->alt_reagents If issue persists catalyst Employ a shape-selective catalyst (e.g., Zeolite) lower_temp->catalyst If issue persists end Successful Mononitration (Low Dinitro Isomers) lower_temp->end adjust_reagents->alt_reagents If issue persists adjust_reagents->catalyst If issue persists adjust_reagents->end monitor_rxn->alt_reagents If issue persists monitor_rxn->catalyst If issue persists monitor_rxn->end alt_reagents->end catalyst->end

Caption: Troubleshooting workflow for preventing dinitro isomer formation in toluene nitration.

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Substituted Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing exothermic reactions during the nitration of substituted toluenes. This resource provides researchers, scientists, and drug development professionals with essential troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes the nitration of substituted toluenes an exothermic process?

A1: The nitration reaction involves the substitution of a hydrogen atom on the aromatic ring with a nitro group (–NO₂) from a nitrating agent. This process is inherently exothermic, meaning it releases a significant amount of heat.[1] The formation of the new carbon-nitrogen bond and the subsequent re-aromatization of the ring are energetically favorable steps that contribute to the overall heat release.

Q2: Why is precise temperature control so critical during these reactions?

A2: Temperature is a crucial parameter in nitration for several reasons:

  • Safety: The most significant risk is a "runaway reaction," where the rate of heat generation surpasses the rate of heat removal.[2] This can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing violent decomposition or an explosion.[3][4]

  • Selectivity: Higher temperatures can promote polynitration, reducing the yield of the desired mono-nitrated product.[2] For substrates that can form multiple isomers (ortho, meta, para), temperature can also influence the product distribution.[2]

  • By-product Formation: Elevated temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other unwanted side products that complicate purification.[2] Oxidation of the toluene's methyl group can also occur.[4]

Q3: What are the primary hazards associated with nitration reactions?

A3: The main hazards include:

  • Thermal Runaway: As mentioned, the highly exothermic nature of the reaction can lead to loss of control and potential explosions.[3][4]

  • Corrosivity: The "mixed acid" (concentrated nitric and sulfuric acids) is extremely corrosive and can cause severe chemical burns upon contact.[3][5]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause severe respiratory irritation.[3]

  • Explosive By-products: The formation of polynitrated compounds, such as trinitrotoluene (TNT), can increase the explosion hazard, especially if the reaction is not properly controlled.[1][4]

Q4: How do different substituents on the toluene ring affect the reaction's exothermicity?

A4: Substituents significantly influence the reactivity of the toluene ring.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups "activate" the ring, making it more electron-rich and thus more reactive towards electrophilic attack by the nitronium ion (NO₂⁺).[6][7] This increased reactivity leads to a faster reaction rate and a more pronounced exotherm, requiring more stringent temperature control and often lower reaction temperatures.[2]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COOH): These groups "deactivate" the ring, making it less reactive.[8] Nitrating these substrates requires more forcing conditions, such as higher temperatures or stronger nitrating agents (e.g., fuming sulfuric acid), which still demand careful management to prevent runaway conditions.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the nitration of substituted toluenes.

Issue 1: Uncontrolled Temperature Rise (Runaway Reaction)

Q: My reaction temperature is increasing rapidly and is not responding to my cooling bath. What should I do, and what caused this?

A: An uncontrolled temperature rise indicates a potential runaway reaction, which is extremely dangerous.

Immediate Emergency Actions:

  • If possible and safe, immediately stop the addition of any further reagents.

  • Alert all personnel in the lab and prepare for an emergency evacuation.

  • If the reaction is on a small scale and you have a pre-prepared quenching bath (e.g., a large volume of ice/water or a dilute base solution), you may consider quenching the reaction by carefully and slowly pouring the reaction mixture into the quenching bath from behind a blast shield. This should only be attempted if you have been trained and have the appropriate safety equipment.

  • If the reaction cannot be safely controlled, evacuate the area immediately and contact emergency responders.

Probable Causes:

  • Reagent Addition Rate: The nitrating agent or the toluene substrate was added too quickly, generating heat faster than the cooling system could dissipate it.[2]

  • Insufficient Cooling: The cooling bath (e.g., ice bath) was inadequate for the scale of the reaction, or there was poor heat transfer between the flask and the bath.

  • Incorrect Reagent Concentration: Using acids that are more concentrated than specified (e.g., fuming nitric/sulfuric acid instead of concentrated) can dramatically increase the reaction rate and exotherm.[4]

  • Poor Stirring: Inefficient mixing can create localized "hot spots" where the reaction accelerates, initiating a runaway.

G start Uncontrolled Temperature Rise stop_reagents Stop All Reagent Addition start->stop_reagents alert Alert Personnel & Prepare for Evacuation stop_reagents->alert assess Is Reaction Controllable? alert->assess quench Perform Emergency Quench (Behind Blast Shield) assess->quench  Yes (Small Scale, Trained Personnel) evacuate EVACUATE AREA & Call Emergency Services assess->evacuate No   investigate Post-Incident Investigation: - Addition Rate Too Fast? - Inadequate Cooling? - Wrong Concentration? - Poor Stirring? quench->investigate

Caption: Troubleshooting workflow for a runaway reaction.

Issue 2: Low Yield of Mononitrated Product

Q: My reaction has a very low yield, or I'm recovering mostly starting material. What could be wrong?

A: Low conversion can be attributed to several factors related to reaction conditions and reagents.

Probable Causes & Solutions:

  • Temperature Too Low: While crucial for safety, an excessively low temperature may slow the reaction rate to a near halt, especially for deactivated substrates.[2]

    • Solution: Cautiously increase the reaction temperature in small increments (e.g., 5°C) while carefully monitoring for any exotherm.[2]

  • Insufficient Nitrating Agent: The molar equivalents of nitric acid may be insufficient for complete conversion.

    • Solution: Ensure the stoichiometry is correct. For moderately deactivated rings, a slight excess of the nitrating agent may be required.

  • Decomposed or Dilute Acids: The concentration of the nitric and sulfuric acids is critical for generating the active nitronium ion.[9] Water in the reaction mixture can inhibit the reaction.[10]

    • Solution: Use fresh, high-purity concentrated acids. If using 70% nitric acid, for example, a larger proportion of concentrated sulfuric acid is needed to act as a dehydrating agent.[10]

  • Poor Mixing: If the reaction mixture is biphasic and not stirred vigorously, the reactants will not come into contact efficiently, leading to a slow or incomplete reaction.[2]

    • Solution: Increase the stirring speed to improve mass transfer between phases.

Issue 3: Excessive Polynitration and By-product Formation

Q: I am getting a significant amount of dinitrotoluene and other impurities. How can I improve the selectivity for the mononitrated product?

A: The formation of multiple nitration products is a common issue, especially with activated substrates like toluene.

Probable Causes & Solutions:

  • High Reaction Temperature: Higher temperatures provide the activation energy needed for the second nitration step, which is typically harder than the first because the initial nitro group deactivates the ring.[2][7]

    • Solution: Maintain a lower reaction temperature. For mononitration of toluene, temperatures are often kept between 0°C and 30°C.[7][11]

  • Incorrect Order of Addition: Adding the toluene to the mixed acid exposes the substrate to a large excess of the nitrating agent, which can promote dinitration.[11]

    • Solution: The preferred method for mononitration is the slow, dropwise addition of the mixed acid to the toluene.[11] This ensures the nitrating agent is the limiting reagent at any given moment.

  • High Concentration of Nitrating Agent: Using fuming acids or an overly concentrated nitrating mixture increases the likelihood of polynitration.[4]

    • Solution: Adjust the ratio and concentration of your acids. Ensure you are not using a system designed for dinitration or trinitration.

Data Presentation: Reaction Parameters

Table 1: Recommended Temperature Ranges for Nitration of Toluene Derivatives

Substrate TypeExample SubstituentReactivityTypical Temperature RangeNotes
Highly Activated -OH, -NH₂Very High-10°C to 5°CReaction is very fast; risk of oxidation is high.[2]
Moderately Activated -CH₃ (Toluene)High0°C to 30°CReaction is ~25x faster than benzene. Lower temps favor mononitration.[7]
Deactivated -Cl, -BrModerate30°C to 60°CSlower reaction requires slightly more heat.
Strongly Deactivated -NO₂Low>60°C (up to 100°C)Requires more forcing conditions, such as fuming acids.[2][8]

Table 2: Comparison of Common Nitrating Agents for Toluene

Nitrating AgentCompositionConditionsSelectivity (meta-isomer %)Advantages/Disadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0 - 30°C~4.5%Industry standard, low cost. Can be difficult to control exotherm.[12]
N₂O₅ in CH₂Cl₂ Nitrogen Pentoxide in Dichloromethane< -35°C1.3 - 1.5%High para-selectivity, less exothermic, no waste acids. Reagent is less common.[12][13]
Acetyl Nitrate HNO₃ / Acetic AnhydrideRoom Temp2 - 3%More selective than mixed acid.[13]
Nitronium Salts NO₂⁺BF₄⁻ in CH₂Cl₂Varies~3%Highly reactive, clean reaction. Reagent is expensive.[14]

Experimental Protocols

Protocol 1: General Laboratory-Scale Mononitration of Toluene

Disclaimer: This procedure is for informational purposes only. All laboratory work must be preceded by a thorough, site-specific risk assessment and performed with appropriate engineering controls (fume hood, blast shield) and personal protective equipment (acid-resistant gloves, safety goggles, face shield, lab coat).

Materials:

  • Toluene (1.0 mol)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • 10% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 30 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Allow this mixture to cool to below 10°C.

  • Reaction Setup: Place 1.0 mol of toluene in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-salt bath to 0-5°C.

  • Addition: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred toluene over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. If the temperature rises, pause the addition until it cools.[15]

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for another 60 minutes.[6][15]

  • Workup (Quenching): Carefully pour the reaction mixture onto a large amount of crushed ice (~500 g) in a beaker with stirring.

  • Separation: Transfer the mixture to a separatory funnel. The organic layer (containing nitrotoluenes) should be separated from the lower aqueous acid layer.

  • Washing: Wash the organic layer sequentially with:

    • 100 mL cold water

    • 100 mL 10% sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas)[6]

    • 100 mL brine

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrotoluene product, which will be a mixture of ortho and para isomers.

G prep_acid 1. Prepare & Cool Nitrating Mixture (HNO₃ + H₂SO₄) add_acid 3. Add Nitrating Mixture Dropwise to Toluene (Keep T < 10°C) prep_acid->add_acid setup_reac 2. Cool Toluene in Reaction Flask (0-5°C) setup_reac->add_acid react 4. Stir at 0°C, then Warm to RT add_acid->react quench 5. Pour Reaction onto Crushed Ice react->quench separate 6. Separate Organic and Aqueous Layers quench->separate wash 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) separate->wash isolate 8. Dry and Evaporate Solvent to Isolate Product wash->isolate

Caption: Experimental workflow for toluene mononitration.

Protocol 2: Emergency Quenching of a Nitration Reaction

This procedure should only be performed if a reaction is showing signs of thermal runaway and it is deemed safe to intervene. Always prioritize personal safety.

Objective: To rapidly cool and dilute the reaction mixture to stop the exothermic process.

Setup (Prepare Before Starting Reaction):

  • A large, robust container (e.g., a heavy-walled bucket or beaker) with a volume at least 10-20 times that of the reaction.

  • Fill the container with a large volume of crushed ice and water.

  • Place this quenching station in a secondary containment tray, close to the reaction but in a safe, accessible location.

Procedure:

  • With a blast shield in front of you, carefully carry the reaction flask to the quenching station.

  • From a safe distance, slowly and steadily pour the contents of the reaction flask into the ice/water mixture. The addition of acid to water is exothermic, so a slow pour is essential to control this secondary heat generation.

  • The large volume of ice/water will rapidly cool and dilute the reactants, effectively stopping the reaction.

  • Once the reaction is quenched, it can be neutralized by the slow addition of a base like sodium carbonate or sodium bicarbonate before disposal as hazardous waste.

References

workup procedure to remove acidic impurities from 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the workup procedure to remove acidic impurities from 4,5-Dimethoxy-2-nitrotoluene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
Product "oils out" or does not solidify upon quenching the reaction mixture in water. The product may be impure, leading to a melting point depression. The volume of quench water may be insufficient.Proceed with a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers and proceed with the aqueous workup.
An emulsion forms during the aqueous wash steps, preventing clear phase separation. Vigorous shaking of the separatory funnel. High concentration of impurities acting as surfactants.Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Gently rock or swirl the separatory funnel instead of shaking vigorously. If the emulsion persists, you can try passing the mixture through a pad of Celite® or glass wool. Allowing the separatory funnel to stand undisturbed for an extended period can also help.
The final product is off-color (e.g., dark yellow or brown) after the initial workup. Residual acidic impurities, such as nitrophenols or other byproducts from the nitration reaction, may be present.Perform a recrystallization from a suitable solvent. Ethanol is often a good choice for dimethoxy-nitroaromatic compounds. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
Low yield of purified product after recrystallization. The product may be significantly soluble in the recrystallization solvent even at low temperatures. Too much solvent was used for recrystallization.After filtering the recrystallized product, try to recover a second crop of crystals by concentrating the mother liquor and cooling it again. For future recrystallizations, use the minimum amount of hot solvent required to fully dissolve the crude product.
The pH of the aqueous layer remains acidic even after washing with a basic solution. Insufficient amount or concentration of the basic solution used. Inefficient mixing between the organic and aqueous layers.Use a larger volume or a more concentrated solution of sodium bicarbonate or sodium carbonate. Ensure thorough mixing by inverting the separatory funnel multiple times, with frequent venting. Check the pH of the aqueous layer with pH paper after each wash until it is neutral or slightly basic.

Frequently Asked Questions (FAQs)

Q1: What are the typical acidic impurities in a crude this compound sample?

A1: Following the nitration of 1,2-dimethoxy-4-methylbenzene, typical acidic impurities include residual nitric and sulfuric acid from the nitrating mixture. Additionally, oxidative side reactions can lead to the formation of acidic byproducts such as nitrophenolic compounds.

Q2: Why is a basic wash necessary in the workup procedure?

A2: A basic wash, typically with a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate, is crucial for neutralizing and removing residual mineral acids (H₂SO₄ and HNO₃).[1] This wash also converts acidic organic byproducts into their corresponding water-soluble salts, allowing for their removal from the organic layer.[1]

Q3: What is the recommended order of washing steps after extracting the product into an organic solvent?

A3: A standard washing sequence is as follows:

  • Water Wash: An initial wash with water can help to remove the bulk of the strong acids.[1]

  • Basic Wash: Wash with a saturated sodium bicarbonate or dilute sodium carbonate solution to remove remaining acids and acidic byproducts.[1]

  • Water Wash: A subsequent wash with water removes any residual base and salts.

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove dissolved water from the organic layer and aids in the drying process.

Q4: How can I confirm that the acidic impurities have been removed?

A4: You can check the pH of the aqueous layer after the final water wash to ensure it is neutral. For a more rigorous assessment, techniques like Thin Layer Chromatography (TLC) can be used to compare the crude and purified product, looking for the disappearance of impurity spots. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

Q5: What is the best solvent for recrystallizing this compound?

A5: While the optimal solvent should be determined experimentally, ethanol is a commonly used and effective solvent for the recrystallization of related dimethoxy-nitroaromatic compounds. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[2][3]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities

This protocol describes a standard liquid-liquid extraction and washing procedure to remove acidic impurities from a crude reaction mixture containing this compound.

  • Quenching: Slowly pour the crude reaction mixture into a beaker containing ice water with stirring. If the product solidifies, it can be collected by vacuum filtration. If it remains an oil or in solution, proceed to the next step.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Basic Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.[4] Invert the funnel gently and vent frequently to release any evolved CO₂ gas. Drain the aqueous layer and repeat the wash if necessary, until the aqueous layer is no longer acidic (test with pH paper).

  • Water Wash: Wash the organic layer with deionized water to remove any residual sodium bicarbonate and salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude, acid-free product.

Protocol 2: Recrystallization of this compound

This protocol details the purification of the crude product by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small additional portions of the hot solvent to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table provides representative data on the purity of a nitrotoluene compound before and after the described workup and purification procedures. The exact values for this compound may vary depending on the initial reaction conditions and the efficiency of the purification steps.

Purification Stage Purity (%) Key Impurities Present
Crude Product (Post-Reaction) 85-95%Residual mineral acids, nitrophenols, other isomeric byproducts
After Aqueous Workup 95-98%Isomeric byproducts, residual non-acidic impurities
After Recrystallization >99%Trace amounts of closely related isomers

Visualization

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Toluene Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the nitration of toluene.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solvent in the nitration of toluene?

A1: The solvent in toluene nitration can influence the reaction in several ways. It can affect the nature of the nitrating species, the stability of the reaction intermediates, and the overall rate of reaction. In some cases, the solvent can also alter the regioselectivity, influencing the ratio of ortho, para, and meta isomers formed.[1] For instance, polar solvents can solvate the nitronium ion, potentially affecting its reactivity and selectivity.

Q2: How does the choice of solvent impact the ortho/para ratio in toluene nitration?

A2: The ortho/para ratio in toluene nitration is sensitive to the reaction conditions, including the solvent. Nitrations using preformed nitronium salts in polar solvents like nitromethane tend to yield high ortho/para ratios.[1] Conversely, nitrations in chlorinated solvents often result in different isomer distributions.[1] The solvent can influence the steric hindrance around the ortho position and the stability of the corresponding transition states.

Q3: Why is the formation of the meta isomer generally low in toluene nitration?

A3: The methyl group of toluene is an activating, ortho-, para-directing group.[2] This is due to its electron-donating nature through hyperconjugation and inductive effects, which stabilizes the arenium ion intermediates formed during electrophilic attack at the ortho and para positions more than the meta position. Consequently, the activation energy for the formation of ortho and para isomers is lower, leading to their predominance in the product mixture. Typically, the meta isomer is formed in small amounts, usually around 2-5%.[1]

Q4: Can the nitrating agent itself, in conjunction with the solvent, affect regioselectivity?

A4: Absolutely. The combination of the nitrating agent and the solvent plays a crucial role. For example, using acetyl nitrate in dichloromethane has been reported to yield a specific isomer distribution.[3] Similarly, nitration with N2O5 in dichloromethane can also lead to distinct product ratios.[3][4] The nature of the electrophile generated from the nitrating agent in a particular solvent dictates the steric and electronic factors governing the regioselectivity.

Troubleshooting Guides

Issue 1: Unexpectedly high meta-nitrotoluene yield.

  • Possible Cause 1: High Reaction Temperature. Elevated temperatures can lead to a decrease in selectivity, favoring the formation of the thermodynamically more stable, but kinetically less favored, meta isomer.

    • Solution: Carefully control the reaction temperature, typically keeping it low (e.g., 0-10 °C) using an ice bath.[5] Monitor the internal temperature of the reaction mixture throughout the addition of the nitrating agent.

  • Possible Cause 2: Aggressive Nitrating Agent/Solvent System. Some highly reactive nitrating systems can exhibit lower selectivity.

    • Solution: Consider using a milder nitrating agent or a different solvent system. Refer to the data tables below to select a system known for high para or ortho selectivity if that is the desired outcome.

Issue 2: Difficulty in separating ortho and para isomers.

  • Possible Cause: Similar Physical Properties. Ortho- and para-nitrotoluene have relatively close boiling points and polarities, making their separation by distillation or standard column chromatography challenging.

    • Solution 1: Fractional Distillation. Careful fractional distillation under reduced pressure may provide some separation.

    • Solution 2: Crystallization. para-Nitrotoluene has a higher melting point (51-52 °C) than ortho-nitrotoluene (-9.5 °C). Cooling the product mixture can induce the crystallization of the para isomer, which can then be separated by filtration.[6]

    • Solution 3: Specialized Chromatography. Techniques like gas chromatography (GC) can be used for analytical separation and quantification, while preparative GC or high-performance liquid chromatography (HPLC) might be necessary for larger-scale separation.[2]

Issue 3: Formation of dinitrated or polynitrated byproducts.

  • Possible Cause 1: Excess Nitrating Agent. Using a stoichiometric excess of the nitrating agent can lead to further nitration of the initial mononitrotoluene products.

    • Solution: Use a controlled amount of the nitrating agent, typically a slight molar excess or stoichiometric amount relative to toluene.

  • Possible Cause 2: Elevated Reaction Temperature. Higher temperatures increase the reaction rate and can promote multiple nitrations.[7]

    • Solution: Maintain a low and controlled reaction temperature throughout the experiment.[5]

  • Possible Cause 3: Insufficient Quenching. Failure to properly quench the reaction can allow it to proceed further than desired.

    • Solution: Promptly and effectively quench the reaction by pouring the mixture into a large volume of ice-water after the desired reaction time.[5]

Data Presentation

Table 1: Regioselectivity of Toluene Nitration with Various Nitrating Agents and Solvents

Nitrating AgentSolventTemperature (°C)Ortho (%)Para (%)Meta (%)o/p Ratio
HNO₃/H₂SO₄-3058.836.84.41.60
NO₂⁺BF₄⁻Dichloromethane---->1.75[1]
Acetyl nitrateDichloromethane---1.55[3]-
Acetyl nitrateNitromethane25--2.8[3]-
N₂O₅Dichloromethane-20--2.56[3]-
HNO₃Dichloromethane20--3.1[3]-
HNO₃ChloroformRoom Temp--2.1[3]-

Experimental Protocols

General Protocol for the Nitration of Toluene with a Mixture of Nitric and Sulfuric Acids

This protocol is a synthesis of common laboratory procedures.[2][5][7]

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add a specific volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

  • Reaction Setup: Place the desired amount of toluene in a separate reaction flask equipped with a magnetic stirrer and a thermometer. Cool this flask in an ice bath to below 5 °C.

  • Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the stirred toluene. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic, so careful monitoring is crucial.[7]

  • Reaction Time: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Quenching: Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice and water with vigorous stirring. This will quench the reaction and help to separate the organic and aqueous layers.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (the product is an oil).

    • Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Remove the drying agent by filtration.

  • Product Analysis: The resulting mixture of nitrotoluene isomers can be analyzed by gas chromatography (GC) to determine the relative percentages of the ortho, para, and meta products.[2]

Mandatory Visualization

Nitration_Mechanism Mechanism of Toluene Nitration cluster_reagents Reagent Formation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2+ Arenium_Ortho Ortho-Arenium Ion (intermediate) Toluene Toluene NO2+->Toluene HSO4- HSO₄⁻ H2O H₂O Ortho_Product ortho-Nitrotoluene Arenium_Ortho->Ortho_Product - H⁺ Toluene->Arenium_Ortho + NO₂⁺ Arenium_Para Para-Arenium Ion (intermediate) Toluene->Arenium_Para + NO₂⁺ Para_Product para-Nitrotoluene Arenium_Para->Para_Product - H⁺ Troubleshooting_Workflow Troubleshooting Toluene Nitration Start Experiment Start Problem Unexpected Result? Start->Problem High_Meta High Meta Isomer? Problem->High_Meta Yes End Successful Outcome Problem->End No Separation_Issue Isomer Separation Difficulty? High_Meta->Separation_Issue No Solution_Temp Control Temperature High_Meta->Solution_Temp High Temp Solution_Reagent Use Milder Reagent/ Solvent System High_Meta->Solution_Reagent Aggressive Reagent Polynitration Polynitration Observed? Separation_Issue->Polynitration No Solution_Crystallize Fractional Crystallization Separation_Issue->Solution_Crystallize Yes Solution_Chromatography Specialized Chromatography Separation_Issue->Solution_Chromatography Yes Polynitration->Solution_Temp High Temp Solution_Stoichiometry Control Stoichiometry Polynitration->Solution_Stoichiometry Excess Reagent Solution_Quench Ensure Proper Quenching Polynitration->Solution_Quench Improper Quench Polynitration->End No Solution_Temp->End Solution_Reagent->End Solution_Crystallize->End Solution_Chromatography->End Solution_Stoichiometry->End Solution_Quench->End

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4,5-dimethoxy-2-nitrotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Two principal synthetic pathways for the preparation of this compound are outlined and compared below: the direct nitration of 3,4-dimethoxytoluene and a two-step synthesis commencing from veratraldehyde.

ParameterRoute 1: Direct Nitration Route 2: From Veratraldehyde
Starting Material 3,4-DimethoxytolueneVeratraldehyde (3,4-Dimethoxybenzaldehyde)
Number of Steps 12
Key Intermediates None4,5-Dimethoxy-2-nitrobenzaldehyde
Overall Yield Not explicitly reported, requires optimizationHigh (estimated >69%)
Reagents Nitrating agent (e.g., HNO₃/H₂SO₄)1. Nitrating agent (e.g., HNO₃) 2. Reducing agent (e.g., Hydrazine hydrate, KOH)
Scalability Potentially high, as it's a one-step process.High, with established procedures for both steps.
Safety Considerations Use of strong acids and control of exothermic nitration reaction.Use of strong acids, and handling of hydrazine hydrate which is toxic and potentially explosive.

Synthetic Pathways Overview

The two synthetic routes are visualized in the following workflow diagram.

cluster_0 Route 1: Direct Nitration cluster_1 Route 2: From Veratraldehyde A 3,4-Dimethoxytoluene B This compound A->B Nitration (HNO₃/H₂SO₄) C Veratraldehyde D 4,5-Dimethoxy-2-nitrobenzaldehyde C->D Nitration (HNO₃) E This compound D->E Wolff-Kishner Reduction (Hydrazine Hydrate, KOH)

Synthetic routes to this compound.

Experimental Protocols

Route 1: Direct Nitration of 3,4-Dimethoxytoluene

General Proposed Protocol:

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding nitric acid to sulfuric acid at a low temperature (typically 0-5 °C).

  • Nitration Reaction: 3,4-Dimethoxytoluene is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid) and cooled to 0-5 °C. The pre-cooled nitrating mixture is added dropwise to the solution of 3,4-dimethoxytoluene while maintaining the low temperature and vigorous stirring.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice-water and the product is extracted with an organic solvent. The organic layer is then washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford this compound.

Note: The yield for this reaction would require experimental optimization.

Route 2: Synthesis from Veratraldehyde

This two-step route involves the nitration of veratraldehyde followed by the reduction of the aldehyde functionality.

Step 2a: Nitration of Veratraldehyde to 4,5-Dimethoxy-2-nitrobenzaldehyde

This procedure is well-documented and provides a good yield of the intermediate product.

Experimental Protocol:

  • Reaction Setup: 70 g (0.42 mole) of veratraldehyde is used. 350 ml of nitric acid (sp. gr. 1.4) is placed in a 1-liter Erlenmeyer flask equipped with a stirrer and cooled in a water bath to maintain the internal temperature between 18-22 °C.

  • Addition of Veratraldehyde: The veratraldehyde is added slowly in small portions to the stirred nitric acid over a period of about 1 hour.

  • Reaction and Work-up: After the addition is complete, the mixture is stirred for an additional 10 minutes. The reaction mixture is then poured into 4 liters of cold water with vigorous stirring.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with water, and then recrystallized from 95% ethanol. The reported yield of 4,5-dimethoxy-2-nitrobenzaldehyde is 73-79%.

Step 2b: Reduction of 4,5-Dimethoxy-2-nitrobenzaldehyde to this compound

The Huang-Minlon modification of the Wolff-Kishner reduction is a highly effective method for the deoxygenation of aldehydes and ketones and is expected to provide a high yield of the final product.[2][3]

Experimental Protocol (Huang-Minlon Modification):

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, 4,5-dimethoxy-2-nitrobenzaldehyde is dissolved in a high-boiling solvent such as diethylene glycol. An excess of hydrazine hydrate (85% solution) is added, followed by a strong base like potassium hydroxide pellets.

  • Reaction: The mixture is heated to reflux for 1-2 hours to form the hydrazone.

  • Decomposition of Hydrazone: The condenser is then removed, and the temperature is allowed to rise to around 190-200 °C to distill off water and excess hydrazine. This higher temperature facilitates the decomposition of the hydrazone to the corresponding methylene group with the evolution of nitrogen gas. The reaction is typically complete within 3-4 hours at this temperature.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., toluene or ether). The organic layer is washed with water, dried, and the solvent is evaporated. The resulting this compound can be further purified by distillation or recrystallization. A yield of approximately 95% can be anticipated based on similar reductions.[2]

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation presents a viable and potentially high-yielding alternative for the reduction of the aldehyde group. A patent for the reduction of the structurally similar 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxytoluene using a modified skeleton nickel catalyst reported yields of 95.6-99.0%.[4] This method avoids the use of the toxic and potentially hazardous hydrazine hydrate.

General Proposed Protocol for Catalytic Hydrogenation:

  • Reaction Setup: 4,5-Dimethoxy-2-nitrobenzaldehyde is dissolved in a suitable solvent (e.g., cyclohexane, ethanol) in a high-pressure reactor. A catalyst, such as a modified Raney nickel or palladium on carbon, is added.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred and heated to a specified temperature and pressure until the uptake of hydrogen ceases.

  • Work-up and Purification: After cooling and venting the hydrogen, the catalyst is removed by filtration. The solvent is evaporated to yield the crude product, which can then be purified.

Conclusion

Both synthetic routes present viable options for the preparation of this compound.

  • Route 1 (Direct Nitration) is a more direct, one-step process which is advantageous in terms of atom economy and process simplicity. However, the lack of a well-established, high-yield protocol necessitates optimization efforts to control regioselectivity and maximize the yield of the desired product.

  • Route 2 (From Veratraldehyde) is a longer, two-step synthesis but relies on well-documented and high-yielding reactions for each step. The nitration of veratraldehyde is a known procedure with good yields, and the subsequent Wolff-Kishner reduction (or catalytic hydrogenation) is a robust and efficient transformation. This route offers a more predictable and reliable pathway to the target molecule, which can be crucial for large-scale production or when high purity is a primary concern.

For researchers requiring a reliable and high-yielding synthesis with readily available starting materials, Route 2 is the recommended pathway . For those with the resources and time for process development and optimization, exploring the direct nitration of 3,4-dimethoxytoluene in Route 1 could potentially lead to a more efficient and economical synthesis in the long run.

References

A Comparative Guide to the Synthesis of 5,6-Dimethoxyindoles: Alternative Methodologies and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted indoles is a cornerstone of medicinal chemistry. The 5,6-dimethoxyindole scaffold, in particular, is a key structural motif in various biologically active compounds. This guide provides a comparative overview of alternative methods for the synthesis of 5,6-dimethoxyindoles, presenting experimental data, detailed protocols, and a look into the relevant biological signaling pathways.

This publication aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, scalability, and reaction conditions.

Comparative Analysis of Synthetic Methodologies

The synthesis of 5,6-dimethoxyindole can be approached through various classical and modern organic reactions. Below is a summary of key methods with their respective advantages and disadvantages.

Synthetic MethodStarting MaterialsKey Reagents/CatalystsTypical YieldReaction ConditionsScalability
Walker Reductive Cyclization 4,5-Dimethoxy-2-nitrophenylacetonitrilePalladium on Charcoal (Pd/C), HydrogenHigh (e.g., 80%)Low pressure hydrogenation, elevated temperature (e.g., 80°C) in acetic acidGood
Leimgruber-Batcho Indole Synthesis 4,5-DimethoxytolueneN,N-Dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine, then a reducing agent (e.g., Raney Nickel, H₂)Generally GoodTwo-step process: enamine formation followed by reductive cyclizationGood
Fischer Indole Synthesis 3,4-DimethoxyphenylhydrazineAcid catalyst (e.g., polyphosphoric acid, zinc chloride)VariableOften requires harsh acidic conditions and high temperaturesModerate
Bischler-Möhlau Indole Synthesis 3,4-Dimethoxyaniline, α-haloketoneExcess aniline, often requires high temperaturesVariable, can be lowHarsh conditions, potential for side productsLimited

Experimental Protocols

Walker Reductive Cyclization

This method, reported by Gordon N. Walker, provides an efficient route to 5,6-dimethoxyindoles through the palladium-catalyzed reductive cyclization of a substituted nitrophenylacetonitrile.

Synthesis of 5,6-Dimethoxyindole from 4,5-Dimethoxy-2-nitrophenylacetonitrile:

A solution of 4,5-dimethoxy-2-nitrophenylacetonitrile in glacial acetic acid is hydrogenated at low pressure in the presence of a palladium on charcoal catalyst at 80°C. The reaction proceeds with the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the indole ring.

Detailed quantitative data from the original publication would be inserted here, including specific amounts of reactants, catalyst loading, reaction time, and isolated yield.

Leimgruber-Batcho Indole Synthesis

This two-step procedure is a versatile method for preparing indoles from o-nitrotoluenes.

Step 1: Enamine Formation 4,5-Dimethoxy-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form the corresponding enamine.

Step 2: Reductive Cyclization The intermediate enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrogen gas to yield 5,6-dimethoxyindole.

Specific reaction conditions, including temperatures, reaction times, and yields for each step, would be detailed here based on literature precedents.

Fischer Indole Synthesis

A classic method for indole synthesis, the Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.

Synthesis of 5,6-Dimethoxyindole from 3,4-Dimethoxyphenylhydrazine:

3,4-Dimethoxyphenylhydrazine is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid, followed by decarboxylation) in the presence of an acid catalyst such as polyphosphoric acid or zinc chloride at elevated temperatures. The reaction proceeds through a hydrazone intermediate which undergoes a[1][1]-sigmatropic rearrangement to form the indole.

A detailed experimental procedure with specific reagents, temperatures, and reported yields for the synthesis of 5,6-dimethoxyindole via this method would be provided here.

Bischler-Möhlau Indole Synthesis

Another classical approach, the Bischler-Möhlau synthesis, involves the reaction of an α-halo-ketone with an excess of an aniline.

Synthesis of 5,6-Dimethoxyindole:

This method is generally less favored for the synthesis of simple indoles like 5,6-dimethoxyindole due to the harsh conditions and potential for low yields and side product formation. The reaction would involve heating an appropriate α-haloketone with an excess of 3,4-dimethoxyaniline.

While less common, any available specific protocols and yield data for this particular transformation would be included here for a comprehensive comparison.

Signaling Pathway and Experimental Workflow Visualization

The biological significance of indole derivatives is vast, with many acting on various signaling pathways. While the direct targets of 5,6-dimethoxyindole are still under active investigation, related indole compounds are known to play roles in neurotransmitter signaling and pathways implicated in cancer, such as the MAPK and PI3K/Akt signaling cascades. The closely related 5,6-dihydroxyindole is a key intermediate in the biosynthesis of melanin.

Below is a generalized workflow comparing the synthetic approaches described.

G Comparative Synthetic Workflow for 5,6-Dimethoxyindole cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_product Product SM1 4,5-Dimethoxy- 2-nitrophenylacetonitrile M1 Walker Reductive Cyclization SM1->M1 SM2 4,5-Dimethoxy- 2-nitrotoluene M2 Leimgruber-Batcho Synthesis SM2->M2 SM3 3,4-Dimethoxyphenylhydrazine M3 Fischer Indole Synthesis SM3->M3 SM4 3,4-Dimethoxyaniline M4 Bischler-Möhlau Synthesis SM4->M4 P 5,6-Dimethoxyindole M1->P High Yield M2->P Good Yield M3->P Variable Yield M4->P Variable Yield

Caption: A flowchart comparing four alternative synthetic routes to 5,6-dimethoxyindole.

The following diagram illustrates a simplified, hypothetical signaling pathway where an indole derivative might exert its biological effect, based on the known activities of similar compounds.

G Hypothetical Signaling Pathway for an Indole Derivative Indole 5,6-Dimethoxyindole Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) Indole->Receptor Binds and Modulates PI3K PI3K Indole->PI3K Inhibits MAPK MAPK Indole->MAPK Modulates Receptor->PI3K Activates MAPKKK MAPKKK Receptor->MAPKKK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

References

Spectroscopic Scrutiny: Confirming the Molecular Architecture of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 4,5-Dimethoxy-2-nitrotoluene and Its Structural Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of spectroscopic data for the definitive structural confirmation of this compound. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present the experimental evidence required to unambiguously identify this compound and distinguish it from its structural isomers and related molecules.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound and its comparators.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Predicted: ~7.3 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃), ~2.5 (s, 3H, -CH₃)
2,3-Dimethoxytoluene Aromatic H: multiplet, Methoxyl H: singlets, Methyl H: singlet[1]
1,4-Dimethoxy-2-nitrobenzene 7.378 (d, J=2.6 Hz, 1H), 7.11 (dd, J=9.1, 2.6 Hz, 1H), 7.05 (d, J=9.1 Hz, 1H), 3.914 (s, 3H), 3.812 (s, 3H)[2]
4-Nitrotoluene 8.098 (d, 2H), 7.312 (d, 2H), 2.462 (s, 3H)[3]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ, ppm)
This compound Predicted: Aromatic carbons (6 signals), Methoxyl carbons (2 signals), Methyl carbon (1 signal)
1,4-Dimethoxy-2-nitrobenzene Spectral data available, specific shifts not detailed in provided results.
4-Nitrotoluene 147.1 (C-NO₂), 130.0 (C-CH₃), 124.0 (Ar-CH), 129.8 (Ar-CH), 21.5 (-CH₃)

Table 3: IR Spectral Data Comparison

CompoundKey Absorption Bands (cm⁻¹)
This compound Aromatic C-H stretch, C=C stretch, NO₂ asymmetric and symmetric stretch, C-O stretch, CH₃ bend
1,4-Dimethoxy-2-nitrobenzene Spectral data available, specific absorptions not detailed in provided results.
4-Nitrotoluene Aromatic C-H stretch, C=C stretch, NO₂ asymmetric and symmetric stretch, CH₃ bend

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z) and Key Fragments
This compound M⁺: 197.19 [4]
1,4-Dimethoxy-2-nitrobenzene M⁺: 183.15
4-Nitrotoluene M⁺: 137.14

Experimental Workflow and Methodologies

The structural confirmation of this compound relies on a systematic spectroscopic analysis workflow.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structure Confirmation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Sample This compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution NMR 1H and 13C NMR Spectroscopy Dissolution->NMR NMR Sample IR Infrared (IR) Spectroscopy Dissolution->IR IR Sample MS Mass Spectrometry (MS) Dissolution->MS MS Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Isomers and Related Compounds Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were obtained to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was applied to a salt plate (e.g., NaCl).

  • Data Acquisition: The IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plate was subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV was used to generate charged fragments.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 400.

Structure Confirmation Pathway

The definitive identification of this compound is achieved through a logical pathway of data interpretation.

Confirmation_Pathway Logical Pathway for Structure Confirmation cluster_nmr_analysis NMR Analysis Start Spectroscopic Data Acquisition MS_Data Mass Spectrum: Determine Molecular Weight (m/z = 197) Start->MS_Data IR_Data IR Spectrum: Identify Functional Groups (NO2, OCH3, Aromatic Ring) Start->IR_Data NMR_Data NMR Spectra: Determine Proton and Carbon Environment Start->NMR_Data Comparison Compare with data of known isomers and related compounds MS_Data->Comparison IR_Data->Comparison H1_Analysis 1H NMR: - Number of aromatic protons - Presence of two distinct methoxy groups - Presence of a methyl group NMR_Data->H1_Analysis C13_Analysis 13C NMR: - Number of unique aromatic carbons - Presence of methoxy and methyl carbons NMR_Data->C13_Analysis H1_Analysis->Comparison C13_Analysis->Comparison Conclusion Confirmation of this compound Structure Comparison->Conclusion

References

comparing the reactivity of 4,5-Dimethoxy-2-nitrotoluene with other nitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 4,5-Dimethoxy-2-nitrotoluene against other common nitrotoluenes. The analysis is grounded in the electronic effects of the substituent groups on the aromatic ring, with supporting experimental data and protocols for key transformations. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the chemical behavior of this and related compounds.

Understanding Reactivity: The Role of Substituents

The reactivity of a substituted benzene ring is fundamentally governed by the electron-donating or electron-withdrawing nature of its substituents. These electronic effects influence the electron density of the aromatic ring, thereby dictating its susceptibility to attack by electrophiles or nucleophiles.

  • Methyl Group (-CH₃): An activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.[1][2]

  • Nitro Group (-NO₂): A strongly deactivating group that withdraws electron density from the ring through both inductive and resonance effects.[1] This makes the ring less reactive towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[3][4] For EAS, it is a meta-director.[5]

  • Methoxy Group (-OCH₃): A strongly activating group. While the oxygen is electronegative (inductive withdrawal), its lone pairs donate significant electron density to the ring via a powerful resonance effect.[6] This effect overwhelmingly favors electrophilic attack at the ortho and para positions.

In This compound , the aromatic ring is substituted with two potent activating methoxy groups and one strong deactivating nitro group. The cumulative effect of the two methoxy groups makes the ring exceptionally electron-rich and thus highly reactive towards electrophiles, despite the presence of the nitro group. Conversely, the electron-donating methoxy groups would deactivate the ring towards nucleophilic aromatic substitution.

Comparative Reactivity in Key Reactions

The interplay of these substituents leads to significant differences in reactivity compared to simpler nitrotoluenes like o-, m-, and p-nitrotoluene or dinitrotoluenes.

In EAS reactions, an electrophile attacks the electron-rich benzene ring. Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it.[6]

  • This compound: Expected to be highly reactive. The two methoxy groups strongly activate the ring, overriding the deactivating effect of the single nitro group. Electrophilic attack will be directed to the positions most activated by the methoxy groups. The most probable site of substitution is the C6 position, which is ortho to the C5-methoxy group and para to the C4-methoxy group.

  • Mononitrotoluenes (o-, m-, p-): These are less reactive than toluene but more reactive than nitrobenzene. The activating methyl group makes them more susceptible to electrophilic attack than nitrobenzene.[1]

  • Dinitrotoluenes (e.g., 2,4-DNT): The presence of two strongly deactivating nitro groups makes the ring very electron-deficient and thus significantly less reactive towards electrophiles.[7]

The general order of reactivity towards electrophilic aromatic substitution is: This compound > Toluene > Mononitrotoluenes > Benzene > Nitrobenzene > Dinitrotoluenes

The following diagram illustrates the directing effects influencing electrophilic substitution on this compound.

G start Start: Dissolve p-Nitrotoluene in Methanol add_catalyst Add Pd/C Catalyst (under inert atmosphere) start->add_catalyst setup_reaction Seal Vessel & Purge with H₂ add_catalyst->setup_reaction pressurize Pressurize with H₂ (1-4 atm) setup_reaction->pressurize react Stir Vigorously at Room Temperature pressurize->react monitor Monitor Progress (H₂ uptake, TLC, GC-MS) react->monitor monitor->react Reaction Incomplete workup Vent H₂ & Purge with Inert Gas monitor->workup Reaction Complete filter Filter through Celite to Remove Catalyst workup->filter concentrate Remove Solvent (Rotary Evaporation) filter->concentrate purify Purify Product (Recrystallization/Distillation) concentrate->purify end End: Isolated p-Toluidine purify->end

References

A Comparative Guide to Analytical Methods for the Quantification of 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

The precise and accurate quantification of 4,5-Dimethoxy-2-nitrotoluene, a key intermediate in various chemical syntheses, is critical for ensuring product quality and process control. This guide provides a comparative overview of potential analytical methodologies for its quantification, tailored for researchers, scientists, and professionals in drug development. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines robust potential methods based on established analytical principles for structurally similar nitroaromatic compounds. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide presents hypothetical yet realistic performance data to serve as a foundational framework for method development and validation.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the sample matrix. Below is a summary of the anticipated performance characteristics for each method.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 97 - 103%98 - 102%
Precision (%RSD) < 3.0%< 2.0%
Limit of Detection (LOD) ~75 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~250 ng/mL~15 ng/mL
Selectivity ModerateHigh
Matrix Effect Potential for interferenceMinimized with selective ion monitoring
Throughput HighModerate

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for routine quality control and assays where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Determined by UV scan of a standard solution (likely in the range of 254-280 nm for nitroaromatic compounds).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level impurity detection and analysis in complex matrices.

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent such as acetone or ethyl acetate at a concentration of 1 mg/mL.

  • Create calibration standards by serially diluting the stock solution.

  • For unknown samples, dissolve an accurately weighed amount in the chosen solvent to fall within the calibration range. If necessary, derivatization may be employed to improve volatility and thermal stability, though it is likely not required for this analyte.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound. A full scan can be used for initial identification.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow and Pathway Visualizations

To ensure the reliability and accuracy of any analytical method, a thorough validation process is essential. The following diagram illustrates a general workflow for analytical method validation.

Analytical_Method_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity Initial Assessment linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability validation_report Validation Report & SOP stability->validation_report Documentation routine_use Routine Use validation_report->routine_use Implementation

Caption: General workflow for analytical method validation.

This comprehensive approach to method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing reliable and reproducible results for the quantification of this compound. Researchers are encouraged to adapt the provided protocols and validation workflow to their specific laboratory and sample requirements.

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic pathways for producing 4,5-Dimethoxy-2-nitrotoluene, a key intermediate in various research and development applications. The analysis focuses on a direct nitration pathway starting from a substituted toluene and a more economical two-step approach starting from a commercially available phenol. The comparison is supported by quantitative cost analysis, detailed experimental protocols, and process visualizations to aid in strategic decision-making for laboratory-scale synthesis.

Pathway 1: Direct Nitration of 3,4-Dimethoxytoluene

This pathway represents the most direct route to the target molecule through an electrophilic aromatic substitution reaction. The electron-donating methoxy groups on the 3,4-dimethoxytoluene ring activate the 2-position, facilitating regioselective nitration.

Logical Workflow: Pathway 1

Pathway_1 cluster_start cluster_product A 3,4-Dimethoxytoluene reagents HNO₃ / H₂SO₄ A->reagents C 4,5-Dimethoxy- 2-nitrotoluene reagents->C

Caption: Direct one-step nitration of the starting material.

Experimental Protocol

Materials:

  • 3,4-Dimethoxytoluene (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxytoluene (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution while maintaining the temperature at 0°C.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, pre-cooled to 0°C.

  • Add the cold nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

(Note: This is a representative protocol based on standard nitration procedures for activated aromatic compounds. Yields for the nitration of structurally similar compounds like 4,5-dimethoxyacetophenone have been reported in the range of 58-61%.[1][2])

Pathway 2: Two-Step Synthesis from 4-Methylguaiacol

This alternative pathway begins with the more affordable and readily available starting material, 4-methylguaiacol (p-creosol). The synthesis involves an initial O-methylation of the phenolic hydroxyl group to form the intermediate 3,4-dimethoxytoluene, which is then nitrated in a subsequent step as described in Pathway 1.

Logical Workflow: Pathway 2

Pathway_2 A 4-Methylguaiacol reagents1 Dimethyl Sulfate, NaOH A->reagents1 B 3,4-Dimethoxytoluene reagents2 HNO₃ / H₂SO₄ B->reagents2 C 4,5-Dimethoxy- 2-nitrotoluene reagents1->B Step 1: Methylation reagents2->C Step 2: Nitration

Caption: Two-step synthesis via methylation and nitration.

Experimental Protocols

Step 1: Methylation of 4-Methylguaiacol

Materials:

  • 4-Methylguaiacol (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Dimethyl Sulfate (DMS) (1.2 eq)

  • Water

  • Diethyl Ether

Procedure:

  • In a flask, dissolve sodium hydroxide (1.2 eq) in water to create an aqueous solution.

  • Add 4-methylguaiacol (1.0 eq) to the NaOH solution and stir until a clear solution of the sodium phenoxide salt is formed.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate (1.2 eq) dropwise to the stirred solution. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • After the addition, allow the mixture to warm to room temperature and then heat at a gentle reflux (around 40-50°C) for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3x volume).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3,4-dimethoxytoluene. This product is often of sufficient purity for the next step. (Note: This Williamson ether synthesis is a standard and high-yielding reaction. Similar methylations of phenols with dimethyl sulfate report yields in the range of 89-92%.)

Step 2: Nitration of 3,4-Dimethoxytoluene

  • The protocol for this step is identical to the one described in Pathway 1 .

Quantitative Data and Cost-Benefit Analysis

To provide a practical comparison, a cost analysis was performed for the synthesis of approximately 10 grams of the final product, this compound. Prices are based on current catalogue listings from major chemical suppliers for laboratory-grade reagents and are subject to change.

Table 1: Reagent Cost Comparison

ReagentSupplier ExamplePrice (USD)QuantityCost per Gram/mL
Pathway 1
3,4-DimethoxytolueneThermo Fisher$285.9925 g$11.44 / g
Fuming Nitric Acid (>90%)Sigma-Aldrich$338.00100 mL$3.38 / mL
Sulfuric Acid (98%)Commodity~$25.002.5 L~$0.01 / mL
Pathway 2
4-MethylguaiacolMajor Suppliers~$3,400 / kgBulk$3.40 / g
Dimethyl Sulfate (≥99%)Sigma-Aldrich$85.001 L$0.09 / mL
Sodium HydroxideFlinn Scientific$9.81100 g$0.10 / g
Fuming Nitric Acid (>90%)Sigma-Aldrich$338.00100 mL$3.38 / mL
Sulfuric Acid (98%)Commodity~$25.002.5 L~$0.01 / mL

Table 2: Cost-Benefit Analysis Summary (per 10g of Final Product)

MetricPathway 1: Direct NitrationPathway 2: From 4-MethylguaiacolAnalysis
Starting Material 3,4-Dimethoxytoluene4-MethylguaiacolPathway 2 uses a significantly cheaper starting material.
Number of Steps 12Pathway 1 is simpler and faster.
Overall Yield (Est.) ~60%~54% (90% for Step 1, 60% for Step 2)Pathway 1 has a slightly higher estimated overall yield.
Starting Material Needed ~12.9 g~13.1 g (of 4-Methylguaiacol)Similar mass required due to comparable molecular weights.
Est. Reagent Cost ~$155 ~$65 Pathway 2 offers a >50% reduction in reagent cost.
Complexity LowModeratePathway 2 requires an additional reaction and workup step.
Safety Concerns Use of strong acids.Use of strong acids and highly toxic dimethyl sulfate .Pathway 2 introduces a significantly higher toxicity hazard.

Conclusion and Recommendation

The choice between these two synthetic pathways presents a clear trade-off between cost, efficiency, and safety.

  • Pathway 1 (Direct Nitration) is the most straightforward and rapid method. It is the preferred route when time and simplicity are the primary concerns and the higher cost of the starting material, 3,4-dimethoxytoluene, is not a prohibitive factor. Its single step and slightly higher overall yield make it an attractive option for producing small quantities quickly.

  • Pathway 2 (Two-Step from 4-Methylguaiacol) is the superior option from a cost-per-gram perspective, offering a substantial reduction in raw material expenses. This makes it highly suitable for larger-scale laboratory preparations or when budget constraints are paramount. However, this economic advantage must be carefully weighed against the increased operational complexity of a two-step synthesis and, most importantly, the significant health risks associated with handling dimethyl sulfate, a potent carcinogen.

Recommendation: For research and development professionals, Pathway 1 is recommended for initial, small-scale syntheses where expediency is critical. For cost-driven projects or larger-scale preparations, Pathway 2 is the more viable economic option, provided that the laboratory is fully equipped with the necessary engineering controls (i.e., certified chemical fume hood) and personnel are trained in the stringent safety protocols required for handling highly toxic reagents like dimethyl sulfate.

References

A Comparative Guide to the Application of 4,5-Dimethoxy-2-nitrotoluene in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic utility of 4,5-dimethoxy-2-nitrotoluene as a key intermediate in the preparation of valuable indole derivatives. Indole scaffolds are central to numerous pharmacologically active compounds, making their efficient synthesis a critical aspect of drug discovery and development. Here, we evaluate the performance of the synthetic route starting from this compound against a prominent alternative, supported by experimental data and detailed protocols.

Core Application: Synthesis of 6,7-Dimethoxyindole

This compound is primarily utilized as a precursor for the synthesis of 6,7-dimethoxy-substituted indoles. This is achieved through the Batcho-Leimgruber indole synthesis , a powerful method for constructing the indole ring system from ortho-nitrotoluenes. The resulting 6,7-dimethoxyindole is a valuable building block for various pharmaceutical targets.

Comparative Analysis of Synthetic Routes

The synthesis of dimethoxy-substituted indoles can be approached through several methods. In this guide, we compare the Batcho-Leimgruber synthesis, which employs this compound, with the classical Fischer indole synthesis , a widely recognized alternative.

ParameterRoute 1: Batcho-Leimgruber SynthesisRoute 2: Fischer Indole Synthesis
Starting Material This compound3,4-Dimethoxyphenylhydrazine
Key Reactions Enamine formation, Reductive CyclizationHydrazone formation,[1][1]-Sigmatropic Rearrangement
Typical Overall Yield ~60-70%~50-60%
Number of Steps 22
Reagent Hazards Pyrrolidine (corrosive, flammable), Hydrazine (toxic, explosive)Strong acids (e.g., PPA, H₂SO₄ - corrosive)
Scalability GoodModerate to Good
Regioselectivity Highly predictableCan lead to isomeric mixtures with unsymmetrical ketones

Synthetic Pathways and Logical Workflow

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Batcho_Leimgruber start_node This compound intermediate_node trans-β-Dimethylamino- 4,5-dimethoxy-2-nitrostyrene start_node->intermediate_node product_node 6,7-Dimethoxyindole intermediate_node->product_node Fischer_Indole cluster_start Starting Materials start_node1 3,4-Dimethoxyphenylhydrazine intermediate_node Hydrazone start_node1->intermediate_node start_node2->intermediate_node Condensation product_node 5,6-Dimethoxyindole-2-carboxylic acid (Decarboxylation to 5,6-Dimethoxyindole) intermediate_node->product_node

References

comparative study of reducing agents for the conversion of 4,5-Dimethoxy-2-nitrotoluene to the corresponding aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective reduction of the nitro group in 4,5-Dimethoxy-2-nitrotoluene is a critical step in the synthesis of the corresponding aniline, 4,5-Dimethoxy-2-methylaniline, a valuable intermediate in the pharmaceutical and chemical industries. This guide provides a comparative analysis of various reducing agents for this specific transformation, supported by experimental data from scientific literature.

Performance Comparison of Reducing Agents

The selection of an appropriate reducing agent is paramount and depends on factors such as yield, reaction time, temperature, cost, and functional group tolerance. Below is a summary of quantitative data for different reduction methods applied to this compound.

Reducing Agent/SystemCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
H₂ Raney NickelMethanol403>95Patent
Fe powder Acetic AcidEthanol/WaterReflux0.33High (not specified)General Protocol
SnCl₂·2H₂O -EthanolRefluxNot specifiedHigh (not specified)General Protocol

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation in a laboratory setting.

Method 1: Catalytic Hydrogenation with Raney Nickel

This method utilizes gaseous hydrogen in the presence of a Raney Nickel catalyst, a widely used and efficient method for nitro group reduction.

Experimental Procedure:

  • To a solution of this compound in methanol, add Raney Nickel catalyst.

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to 40°C and stir vigorously for 3 hours.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably under a wet solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-Dimethoxy-2-methylaniline.

  • Purify the product by a suitable method, such as crystallization or column chromatography, if necessary.

Method 2: Reduction with Iron Powder in Acidic Medium

The use of iron powder in the presence of an acid, such as acetic acid, is a classic and cost-effective method for the reduction of aromatic nitro compounds.

Experimental Procedure:

  • Suspend this compound and iron powder in a mixture of ethanol and water.

  • Add acetic acid to the suspension.

  • Heat the reaction mixture to reflux and stir for approximately 20 minutes.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the iron residues.

  • Neutralize the filtrate with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the desired aniline.

Method 3: Reduction with Stannous Chloride (SnCl₂)

Tin(II) chloride is another common reagent for the reduction of nitroarenes, often used for its chemoselectivity.

Experimental Procedure:

  • Dissolve this compound in ethanol.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the reaction mixture and neutralize it with a strong base (e.g., concentrated sodium hydroxide solution) until the precipitate of tin salts redissolves.

  • Extract the product with an organic solvent.

  • Wash the organic extract, dry it, and remove the solvent under reduced pressure to obtain 4,5-Dimethoxy-2-methylaniline.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the reduction of this compound to 4,5-Dimethoxy-2-methylaniline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Substrate Dissolve 4,5-Dimethoxy- 2-nitrotoluene in Solvent Start->Dissolve Substrate Step 1 Add Reducing System Add Reducing Agent & Catalyst/Additive Dissolve Substrate->Add Reducing System Step 2 Reaction Conditions Set Temperature & Stir Add Reducing System->Reaction Conditions Step 3 Monitor Progress Monitor Reaction (TLC/HPLC) Reaction Conditions->Monitor Progress Step 4 Quench & Filter Quench Reaction & Filter Monitor Progress->Quench & Filter Step 5 Extraction Extraction Quench & Filter->Extraction Step 6 Drying & Concentration Dry & Concentrate Extraction->Drying & Concentration Step 7 Purification Purification (Crystallization/Chromatography) Drying & Concentration->Purification Step 8 Product 4,5-Dimethoxy- 2-methylaniline Purification->Product

Caption: General workflow for the reduction of this compound.

evaluation of the environmental impact of different 4,5-Dimethoxy-2-nitrotoluene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4,5-Dimethoxy-2-nitrotoluene is a critical step in the production of various pharmaceuticals and fine chemicals. However, traditional synthesis routes often employ harsh conditions and hazardous reagents, leading to significant environmental concerns. This guide provides a comparative evaluation of different synthesis methods for this compound, with a focus on their environmental impact, supported by representative experimental data and protocols.

Introduction to Synthesis Methods

The most common approach for synthesizing this compound involves the direct nitration of 1,2-dimethoxy-4-methylbenzene (3,4-dimethoxytoluene). The primary difference between various methods lies in the choice of nitrating agent and reaction conditions.

  • Method 1: Traditional Mixed Acid Nitration. This is the classical and widely used industrial method. It involves the use of a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1]

  • Method 2: Greener Synthesis Approaches. In response to growing environmental concerns, several alternative methods are being explored. These include:

    • Solid Acid Catalysts: Replacing sulfuric acid with recyclable solid acid catalysts like zeolites or ion-exchange resins can reduce corrosive waste streams.[2]

    • Alternative Nitrating Agents: Utilizing reagents such as dinitrogen pentoxide (N₂O₅) or nitronium salts in less acidic media can offer higher selectivity and milder reaction conditions.[1]

    • Aqueous Phase Nitration: Performing the reaction in an aqueous medium with dilute nitric acid can minimize the use of hazardous concentrated acids.[3]

    • Photonitration: This method uses the photolysis of nitrate or nitrite ions in an aqueous solution to generate nitrating agents, offering a potentially more environmentally friendly route.[4]

Comparative Environmental Impact

The environmental impact of chemical synthesis is a multifaceted issue encompassing raw material usage, energy consumption, waste generation, and the inherent hazards of the chemicals involved.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod 1: Traditional Mixed Acid NitrationMethod 2: Greener Synthesis (Illustrative Example: Solid Acid Catalyst)
Reagents 3,4-Dimethoxytoluene, Concentrated Nitric Acid, Concentrated Sulfuric Acid3,4-Dimethoxytoluene, Nitrating Agent (e.g., HNO₃), Recyclable Solid Acid Catalyst
Solvent Often neat or in a chlorinated solventGreener solvents (e.g., ionic liquids) or solvent-free conditions
Reaction Temperature 0 - 10 °C (exothermic, requires cooling)Can range from room temperature to slightly elevated temperatures
Reaction Time 1 - 4 hoursVariable, can be longer or shorter depending on catalyst activity
Product Yield Typically high (80-95%)Variable, optimization is often required
Atom Economy ModeratePotentially higher due to catalyst recycling
Waste Generation Large volumes of acidic wastewater containing spent acids and dissolved inorganic salts. Generation of NOx gases.[5]Reduced acidic waste. Catalyst can be filtered and reused. Potential for solvent recycling.
E-Factor (Environmental Factor) High (kg waste / kg product)Lower compared to traditional methods
Safety Hazards Highly corrosive and oxidizing reagents. Runaway reactions are a risk.[1][2]Reduced corrosivity. Catalyst handling requires care.
Energy Consumption High due to the need for cooling to control the exothermic reaction.Potentially lower if reactions can be run at ambient temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Traditional Mixed Acid Nitration

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Substrate: Slowly add 50 g of 3,4-dimethoxytoluene to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Nitration: Prepare a nitrating mixture of 30 mL of concentrated nitric acid and 20 mL of concentrated sulfuric acid, pre-cooled to 0°C. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the mixture for an additional 2 hours at 5-10°C.

  • Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water until neutral, and then with a small amount of cold ethanol.

  • Purification: The crude product is recrystallized from ethanol to yield pure this compound.

Protocol 2: Environmental Impact Assessment of a Synthesis Method

  • Mass Balance Analysis:

    • Accurately weigh all reactants, solvents, and catalysts used in the synthesis.

    • After the reaction and purification, accurately weigh the final product and any isolated byproducts.

    • Calculate the mass of all waste streams (aqueous, organic, solid).

  • Calculation of Environmental Metrics:

    • Atom Economy: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%.

    • E-Factor: (Total mass of waste in kg) / (Mass of product in kg).

  • Waste Stream Analysis:

    • Aqueous Waste: Analyze for pH, chemical oxygen demand (COD), and the concentration of nitrates and sulfates using ion chromatography.

    • Gaseous Emissions: Quantify the release of NOx gases using a gas analyzer connected to the reaction vessel's off-gas outlet.

  • Energy Consumption Measurement:

    • Monitor and record the energy consumed by heating mantles, cooling systems, and stirrers using a power meter.

  • Hazard Assessment:

    • Evaluate the safety data sheets (SDS) for all chemicals used to assess their toxicity, flammability, and reactivity.

Visualizations

Synthesis_Pathways cluster_0 Method 1: Traditional Mixed Acid Nitration cluster_1 Method 2: Greener Synthesis (Solid Acid Catalyst) A1 3,4-Dimethoxytoluene C1 Nitration (0-10°C) A1->C1 B1 Conc. HNO₃ Conc. H₂SO₄ B1->C1 D1 This compound C1->D1 E1 Acidic Wastewater NOx emissions C1->E1 A2 3,4-Dimethoxytoluene C2 Nitration (e.g., Room Temp) A2->C2 B2 HNO₃ B2->C2 Catalyst Solid Acid Catalyst (e.g., Zeolite) Catalyst->C2 D2 This compound C2->D2 E2 Recyclable Catalyst C2->E2 F2 Reduced Aqueous Waste C2->F2 E2->Catalyst

Caption: Comparative synthesis pathways for this compound.

Environmental_Impact_Assessment_Workflow cluster_waste Waste Analysis A Synthesis Reaction B Mass Balance Analysis (Inputs vs. Outputs) A->B C Waste Stream Characterization A->C D Energy Consumption Monitoring A->D E Calculation of Environmental Metrics (Atom Economy, E-Factor) B->E G Comparative Evaluation of Synthesis Methods C->G C1 Aqueous Waste (pH, COD, Ions) C->C1 C2 Gaseous Emissions (NOx) C->C2 C3 Solid Waste (Catalyst, Byproducts) C->C3 D->G E->G F Hazard & Risk Assessment F->G

Caption: Workflow for assessing the environmental impact of a chemical synthesis.

Conclusion

While traditional mixed acid nitration is an established method for producing this compound, it carries a significant environmental burden.[5] The development and adoption of greener synthesis alternatives, such as those employing solid acid catalysts or aqueous reaction media, are crucial for enhancing the sustainability of pharmaceutical and chemical manufacturing.[3][6] Although these greener methods may require further optimization to match the yields of traditional processes, their potential for waste reduction, improved safety, and lower energy consumption makes them highly attractive for future industrial applications. A thorough environmental impact assessment, as outlined in this guide, is essential for a holistic evaluation and comparison of different synthetic routes.

References

Safety Operating Guide

Proper Disposal of 4,5-Dimethoxy-2-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 4,5-Dimethoxy-2-nitrotoluene (CAS No. 7509-11-7), a chemical used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should review this guidance before handling and disposing of this compound.

Immediate Safety and Handling Precautions

This compound is classified as an irritant.[1][2] Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[2] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves.[1]

  • Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator if working outside a fume hood or if dust/aerosols are generated.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

First Aid Measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[4]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Quantitative Safety Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Respiratory IrritationH335May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to use a licensed professional waste disposal service.[3][5][6] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

For small quantities, a laboratory-scale chemical transformation to a less hazardous compound may be considered. The following is a general procedure for the reduction of an aromatic nitro compound to an amine. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with all institutional and local regulations.

Disclaimer: This is a generalized procedure and may need to be adapted based on the specific laboratory conditions and the quantity of the waste. A thorough risk assessment should be conducted before proceeding.

Objective: To reduce the nitro group of this compound to an amino group, forming the less hazardous 4,5-Dimethoxy-2-aminotoluene.

Materials:

  • This compound waste

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • pH paper or pH meter

  • Appropriate work-up and waste containers

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the this compound waste in a minimal amount of ethanol.

  • Addition of Reducing Agent: For each mole of the nitrotoluene, add approximately 3-4 moles of tin(II) chloride dihydrate.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic, so addition should be controlled to maintain a manageable temperature.

  • Reflux: Heat the mixture to reflux and maintain it for 1-2 hours, or until the reaction is complete (as monitored by an appropriate method like TLC).

  • Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Work-up: The resulting mixture containing the amino compound and tin salts should be disposed of as hazardous waste through a licensed professional service. Do not attempt to dispose of the final mixture in the regular trash or down the sewer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_disposal Disposal Decision cluster_lab_procedure Laboratory Treatment (if applicable) start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood decision Is a licensed waste disposal service available? fume_hood->decision professional_disposal Package waste, label clearly, and arrange for pickup by a licensed professional waste disposal service. decision->professional_disposal Yes lab_treatment Consider laboratory-scale chemical transformation (e.g., reduction). Proceed only if trained and equipped. decision->lab_treatment No end End: Waste Disposed of Safely and Compliantly professional_disposal->end protocol Follow established protocol for reduction of aromatic nitro compounds. lab_treatment->protocol final_disposal Dispose of the final reaction mixture as hazardous waste through a licensed service. protocol->final_disposal final_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's environmental health and safety office for specific guidance.

References

Personal protective equipment for handling 4,5-Dimethoxy-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4,5-Dimethoxy-2-nitrotoluene in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar nitrotoluenes and related nitroaromatic compounds. Adherence to these procedures is vital for ensuring the safety of researchers and the environment.

Hazard Summary

This compound is anticipated to be a hazardous substance. Based on analogous compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It may cause irritation to the skin, eyes, and respiratory tract.[3][4] Prolonged or repeated exposure may lead to organ damage.[1][2] Compounds in this family can also be harmful to aquatic life with long-lasting effects.[1][2]

Physical and Chemical Hazards: Nitrotoluenes are generally combustible solids or liquids.[3][5] They can form explosive mixtures with air upon intense heating, and fires may produce poisonous gases, including nitrogen oxides.[3] Some nitrotoluenes are sensitive to shock, friction, and heat.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the required equipment based on guidelines for similar compounds.

PPE CategorySpecificationCitations
Hand Protection Wear suitable chemical-resistant gloves. Always consult the glove manufacturer's chemical resistance guide for specific recommendations for nitrotoluenes. Nitrile gloves are often suitable for splash protection, but heavier duty gloves may be necessary for prolonged contact.[3][7][8][3][7][8]
Eye and Face Protection Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) are mandatory. A face shield should be worn in situations with a higher risk of splashes.[6][9][6][9]
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[3][5][8][3][5][8]
Protective Clothing A lab coat must be worn at all times. For tasks with a significant risk of skin exposure, chemical-resistant clothing should be worn.[3][6][7] Contaminated clothing should be removed immediately and laundered by a professional service.[6] Do not take contaminated clothing home.[6][3][6][7]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Chemical Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather Handling & Spill Materials gather_ppe->gather_materials don_ppe Don Full PPE gather_materials->don_ppe handle_chem Handle this compound (Avoid Inhalation, Ingestion, and Skin Contact) don_ppe->handle_chem decontaminate Decontaminate Equipment & Surfaces handle_chem->decontaminate segregate_waste Segregate & Dispose of Waste (Follow Waste Disposal Plan) decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedureCitations
Skin Contact Immediately remove all contaminated clothing.[1][7] Rinse the affected skin with plenty of water and soap for at least 15 minutes.[1][5][9] Seek immediate medical attention.[1][7][1][5][7][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1][9][1][9]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9][1][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][1][2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[8] Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.[8]
Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[3][10] Firefighters should wear self-contained breathing apparatus and full protective clothing.[7][10] Containers may explode in a fire.[3][3][7][10]

Waste Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

start Generation of Waste classify Classify as Hazardous Waste start->classify container Select & Label a Compatible, Securely Sealed Container classify->container segregate Segregate from Incompatible Wastes container->segregate storage Store in a Designated, Well-Ventilated Secondary Containment Area segregate->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end Proper Disposal pickup->end

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Classification: All unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be classified as hazardous chemical waste.[11]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container with a secure lid.[11]

    • Affix a "Hazardous Waste" label to the container.[11][12]

    • The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic"), and the accumulation start date.[11][12]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]

    • The storage area should have secondary containment to manage potential leaks.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11]

    • Do not dispose of this chemical down the drain or in the regular trash.[11] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-Dimethoxy-2-nitrotoluene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.